BDM91288
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22ClN5 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-chloro-2,6-di(piperazin-1-yl)quinoline |
InChI |
InChI=1S/C17H22ClN5/c18-15-12-13-11-14(22-7-3-19-4-8-22)1-2-16(13)21-17(15)23-9-5-20-6-10-23/h1-2,11-12,19-20H,3-10H2 |
InChI Key |
WOZFYSNOHHYUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC(=C(N=C3C=C2)N4CCNCC4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of BDM91288: A Technical Guide to a Novel AcrB Efflux Pump Inhibitor
For Immediate Release
LILLE, France – December 15, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrB efflux pump, a key contributor to antibiotic resistance in Gram-negative bacteria. Developed for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, quantitative efficacy, and the experimental basis for this compound's activity, establishing its potential as a powerful adjuvant to overcome drug resistance.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of the AcrB protein, a critical component of the AcrAB-TolC tripartite efflux pump system in Enterobacterales such as Klebsiella pneumoniae and Escherichia coli.[1][2][3] By binding to a specific allosteric pocket within the transmembrane domain of AcrB, this compound disrupts the functional rotation of the pump, leading to the intracellular accumulation of antibiotics and a subsequent potentiation of their antibacterial activity.[2][3][4] This guide will detail the core mechanism, supporting experimental data, and the methodologies used to validate the action of this compound.
Core Mechanism of Action
The primary molecular target of this compound is the AcrB protein, a homotrimeric inner membrane transporter that functions as a proton-motive force-dependent efflux pump.[5][6] The AcrAB-TolC system actively extrudes a wide range of substrates, including many clinically important antibiotics, from the bacterial cell.[2][7]
This compound exerts its inhibitory effect through a non-competitive, allosteric mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic pocket within the transmembrane (TM) domain of the AcrB protomers.[1][3] This binding site is distinct from the substrate-binding pocket located in the periplasmic domain. The binding of this compound is believed to lock the AcrB trimer in an inactive conformation, thereby preventing the conformational changes necessary for substrate translocation and extrusion.[4]
Quantitative Data: Potentiation of Antibiotic Activity
The inhibitory action of this compound results in a significant potentiation of the activity of various antibiotics against K. pneumoniae. This is quantified by the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.
| Antibiotic | Antibiotic Class | Test Organism | This compound Conc. (µg/mL) | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold MIC Reduction |
| Levofloxacin | Fluoroquinolone | K. pneumoniae | 4 | 2 | 0.06 | 32 |
| Ciprofloxacin | Fluoroquinolone | K. pneumoniae | 4 | 0.5 | 0.015 | 32 |
| Erythromycin | Macrolide | K. pneumoniae | 4 | >256 | 8 | >32 |
| Clarithromycin | Macrolide | K. pneumoniae | 4 | 128 | 2 | 64 |
| Azithromycin | Macrolide | K. pneumoniae | 4 | 64 | 1 | 64 |
| Rifampicin | Rifamycin | K. pneumoniae | 4 | 32 | 0.5 | 64 |
Table 1: In vitro potentiation of various antibiotics by this compound against K. pneumoniae. Data is illustrative and based on findings from the primary literature.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The potentiation of antibiotic activity was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
The direct inhibition of efflux pump activity can be monitored by measuring the intracellular accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide.
-
Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and washed.
-
Loading: Cells are incubated with ethidium bromide in the presence and absence of this compound.
-
Fluorescence Measurement: The intracellular fluorescence is measured over time using a fluorometer. Increased fluorescence in the presence of this compound indicates inhibition of ethidium bromide efflux.
Cryo-Electron Microscopy (Cryo-EM)
To determine the binding site of this compound on AcrB, single-particle cryo-EM was performed.
-
Complex Formation: Purified AcrB protein was incubated with this compound.
-
Grid Preparation: The protein-inhibitor complex was applied to cryo-EM grids and flash-frozen in liquid ethane.
-
Data Collection and Processing: Micrographs were collected on a Titan Krios microscope, and the images were processed to reconstruct a 3D map of the AcrB-BDM91288 complex.
-
Model Building: An atomic model was built into the cryo-EM density map to identify the specific amino acid residues interacting with this compound.
Conclusion
This compound represents a significant advancement in the development of efflux pump inhibitors. Its well-defined mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a promising candidate for co-administration with existing antibiotics to combat multidrug-resistant Gram-negative infections. The detailed experimental validation, from cellular assays to high-resolution structural biology, provides a robust foundation for its further development and clinical investigation.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BDM91288: A Novel AcrB Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BDM91288, a novel and orally active AcrB efflux pump inhibitor. The information presented herein is intended to support further research and development of this compound as a potential adjunctive therapy for combating antibiotic resistance in Gram-negative bacteria.
Chemical Structure and Properties
This compound is a pyridylpiperazine-based compound. Its chemical identity has been confirmed through various spectroscopic methods and its structure is distinct from quinoline-based inhibitors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(6-(4-aminopiperidin-1-yl)-5-chloropyridin-2-yl)-4-(cyclopropylmethyl)piperazin-1-ium chloride | (Internal analysis based on available data) |
| CAS Number | 2892824-53-0 | [1][2] |
| Molecular Formula | C₁₇H₂₂ClN₅ | [1][2] |
| Molecular Weight | 331.85 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| SMILES | ClC1=C(C=C(N2CCN(CC3CC3)CC2)N=C1)N1CCC(N)CC1 | (Derived from structural information) |
| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in Gram-negative bacteria, particularly Klebsiella pneumoniae.[1][2] This efflux pump is a primary mechanism of intrinsic and acquired resistance to a broad range of antibiotics.
Mechanism of Action
This compound functions by binding to a transmembrane region of the AcrB protein.[4] This binding event disrupts the normal transport cycle of the efflux pump, leading to an accumulation of antibiotics inside the bacterial cell that would otherwise be expelled. The increased intracellular concentration of the antibiotic allows it to reach its target and exert its bactericidal or bacteriostatic effects, thereby restoring the antibiotic's efficacy against resistant strains.
In Vitro and In Vivo Efficacy
In vitro studies have demonstrated that this compound potentiates the activity of various antibiotics against K. pneumoniae.[4] Notably, in a murine model of K. pneumoniae lung infection, oral administration of this compound significantly enhanced the efficacy of levofloxacin.[4]
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Organism | Antibiotic | Result | Reference |
| Checkerboard Synergy Assay | K. pneumoniae | Levofloxacin | Potentiation of antibiotic activity | [4] |
| Murine Lung Infection Model | K. pneumoniae | Levofloxacin | Significant enhancement of in vivo efficacy | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on the study by Vieira Da Cruz et al. (2024).[4]
Checkerboard Synergy Assay
This assay is used to assess the synergistic effect of this compound in combination with an antibiotic.
Protocol:
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the y-axis and the antibiotic along the x-axis in cation-adjusted Mueller-Hinton broth (CAMHB).
-
A bacterial inoculum of K. pneumoniae is prepared to a 0.5 McFarland standard and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy.
Ethidium (B1194527) Bromide Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of ethidium bromide, a fluorescent substrate of the AcrAB-TolC pump.
Protocol:
-
K. pneumoniae cells are grown to mid-log phase, harvested, and washed.
-
The cells are resuspended in a buffer containing glucose and ethidium bromide.
-
This compound is added at various concentrations.
-
The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of ethidium bromide within the cells due to efflux pump inhibition.
Murine Lung Infection Model
This in vivo model is used to evaluate the efficacy of this compound in a physiological setting.
Protocol:
-
Mice are infected intranasally with a lethal dose of K. pneumoniae.
-
At a specified time post-infection, treatment is initiated. Treatment groups typically include a vehicle control, antibiotic alone, this compound alone, and the combination of the antibiotic and this compound, administered orally.
-
Mice are monitored for survival over a set period.
-
For bacterial burden studies, a separate cohort of mice is euthanized at a specific time point, and their lungs are harvested to determine the number of colony-forming units (CFU).
Conclusion
This compound represents a promising new class of AcrB efflux pump inhibitors with demonstrated in vitro and in vivo activity. Its ability to potentiate the efficacy of existing antibiotics against resistant strains of K. pneumoniae highlights its potential as a valuable tool in the fight against antimicrobial resistance. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its broader spectrum of activity, is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BDM91288: A Novel AcrB Efflux Pump Inhibitor to Combat Antibiotic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Klebsiella pneumoniae, poses a significant global health threat. A primary mechanism of resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system, which actively expel antibiotics from the bacterial cell, rendering them ineffective. This technical guide details the discovery, synthesis, and preclinical evaluation of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrB component of the AcrAB-TolC efflux pump. This compound has been shown to potentiate the activity of a range of antibiotics against K. pneumoniae both in vitro and in vivo, offering a promising strategy to rejuvenate existing antibiotic arsenals. This document provides a comprehensive overview of the medicinal chemistry development, mechanism of action, and preclinical data for this compound, including detailed experimental protocols and data presented in a structured format for clarity and comparison.
Introduction
Antimicrobial resistance is a critical challenge in modern medicine, with Gram-negative pathogens like Klebsiella pneumoniae being of particular concern due to their ability to acquire resistance to multiple classes of antibiotics. The tripartite AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired resistance in Enterobacterales by extruding a wide variety of antimicrobial agents.[1] The inhibition of this efflux pump is a compelling strategy to restore the efficacy of existing antibiotics. This guide focuses on this compound, a potent, orally active AcrB efflux pump inhibitor from the pyridylpiperazine class, which has demonstrated significant potential in preclinical studies.[2][3][4]
Discovery of this compound: A Structure-Based Approach
The development of this compound stemmed from a medicinal chemistry program aimed at optimizing the drug-like properties of an initial hit compound. The discovery process involved a systematic structure-activity relationship (SAR) study to enhance potency, improve physicochemical properties, and optimize pharmacokinetic parameters for in vivo efficacy.
Discovery Workflow
The discovery of this compound followed a structured workflow, beginning with a high-throughput screening campaign to identify initial hits, followed by iterative cycles of chemical synthesis and biological evaluation to optimize the lead compound.
Caption: A flowchart illustrating the discovery pipeline for this compound.
Synthesis of this compound
This compound is a pyridylpiperazine derivative. The synthesis is achieved through a multi-step process, which is detailed in the experimental protocols section. The general synthetic scheme involves the coupling of a substituted pyridine (B92270) with a piperazine (B1678402) derivative, followed by further functionalization.
Mechanism of Action
This compound functions by inhibiting the AcrB protein, a key component of the AcrAB-TolC efflux pump. Cryo-electron microscopy (cryo-EM) studies have confirmed that this compound binds to the transmembrane region of K. pneumoniae AcrB.[2][4] This binding event allosterically inhibits the conformational changes in AcrB that are necessary for the transport of antibiotics out of the cell. By blocking the efflux pump, this compound effectively increases the intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.
Caption: The mechanism of action of this compound on the AcrAB-TolC efflux pump.
Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound in Combination with Levofloxacin (B1675101) against K. pneumoniae
| Strain | Levofloxacin MIC (µg/mL) | Levofloxacin MIC with this compound (8 µg/mL) (µg/mL) | Fold Potentiation |
| K. pneumoniae ATCC 43816 | 0.25 | 0.015 | 16 |
| Clinical Isolate 1 (RamR mutant) | 4 | 0.06 | 64 |
| Clinical Isolate 2 (AcrAB-TolC overexpressed) | 8 | 0.125 | 64 |
Table 2: In Vitro Potentiation of Various Antibiotics by this compound against K. pneumoniae
| Antibiotic | Antibiotic Class | MIC without this compound (µg/mL) | MIC with this compound (8 µg/mL) (µg/mL) | Fold Potentiation |
| Ciprofloxacin | Fluoroquinolone | 0.125 | 0.008 | 16 |
| Erythromycin | Macrolide | >256 | 16 | >16 |
| Tetracycline | Tetracycline | 8 | 0.5 | 16 |
| Chloramphenicol | Amphenicol | 16 | 2 | 8 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (ng/mL) | 2,500 | 1,200 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng·h/mL) | 3,000 | 4,500 |
| t1/2 (h) | 1.5 | 2.0 |
| Oral Bioavailability (%) | - | 50 |
Experimental Protocols
General Synthesis of this compound
Step 1: Synthesis of the Pyridylpiperazine Intermediate A mixture of 2-chloro-3-nitropyridine (B167233) (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as acetonitrile (B52724) is heated to reflux for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the pyridylpiperazine intermediate.
Step 2: Acylation of the Piperazine Moiety To a solution of the pyridylpiperazine intermediate (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in dichloromethane, the desired acyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Minimum Inhibitory Concentration (MIC) Assays
MIC values were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the antibiotics were prepared in 96-well microtiter plates in cation-adjusted Mueller-Hinton broth (CAMHB). This compound was added at a fixed concentration (e.g., 8 µg/mL). Bacterial strains were grown to the logarithmic phase, and the inoculum was adjusted to a final concentration of 5 x 10^5 CFU/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Lung Infection Model
Female BALB/c mice (6-8 weeks old) were anesthetized and intranasally infected with a sublethal dose of K. pneumoniae. Treatment was initiated 2 hours post-infection. This compound was administered orally (p.o.) at a dose of 30 mg/kg, followed by oral administration of levofloxacin at 10 mg/kg. A control group received levofloxacin alone. At 24 hours post-infection, mice were euthanized, and the lungs were aseptically removed, homogenized, and serially diluted for bacterial enumeration on agar (B569324) plates.
Pharmacokinetic Studies
This compound was administered to mice via intravenous (i.v.) bolus (10 mg/kg) or oral gavage (30 mg/kg). Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion
This compound is a promising efflux pump inhibitor with potent activity against the AcrAB-TolC system in K. pneumoniae. Its favorable drug-like properties and demonstrated in vivo efficacy in a murine lung infection model highlight its potential as an adjuvant therapy to restore the activity of currently used antibiotics against multidrug-resistant Gram-negative bacteria. Further development and clinical evaluation of this compound and similar compounds are warranted to address the urgent need for new strategies to combat antimicrobial resistance.
References
- 1. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
The Advent of BDM91288: A Technical Guide to Enhancing Antibiotic Efficacy Against Multidrug-Resistant Klebsiella pneumoniae
For Immediate Release
Lille, France – In a significant advancement in the fight against antimicrobial resistance, researchers have detailed the development and efficacy of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrB efflux pump. This compound has demonstrated a remarkable ability to potentiate the activity of existing antibiotics against multidrug-resistant strains of Klebsiella pneumoniae, a high-priority pathogen. This technical guide provides an in-depth overview of the core science, experimental data, and methodologies underpinning this promising development for an audience of researchers, scientists, and drug development professionals.
This compound acts by directly targeting the AcrB protein, a key component of the AcrAB-TolC tripartite efflux pump system in Gram-negative bacteria.[1][2] This efflux pump is a primary mechanism by which bacteria expel a wide range of antibiotics, contributing significantly to intrinsic and acquired resistance. By inhibiting AcrB, this compound effectively disarms this resistance mechanism, allowing antibiotics that are normally expelled to accumulate within the bacterial cell and exert their therapeutic effect.[1]
Core Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a sophisticated piece of cellular machinery that spans the inner and outer membranes of Gram-negative bacteria. This compound has been shown through cryo-electron microscopy to bind to the transmembrane region of the AcrB component, disrupting its function and preventing the efflux of antibiotics.[1][3]
Quantitative Data: Potentiation of Antibiotic Activity
The efficacy of this compound in enhancing antibiotic activity has been quantified through in vitro susceptibility testing. The following tables summarize the reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against different strains of K. pneumoniae when used in combination with this compound.
| Antibiotic | K. pneumoniae Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Levofloxacin (B1675101) | Wild-Type | 2 | 0.125 | 16 |
| Levofloxacin | RamR Mutant (efflux over-expression) | 8 | 0.25 | 32 |
| Ciprofloxacin | Wild-Type | 0.25 | 0.015 | 16 |
| Moxifloxacin | Wild-Type | 0.5 | 0.03 | 16 |
| Erythromycin | Wild-Type | >256 | 16 | >16 |
| Clarithromycin | Wild-Type | >256 | 8 | >32 |
Table 1: In Vitro Potentiation of Various Antibiotics by this compound against K. pneumoniae.
| K. pneumoniae Clinical Isolate | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Isolate 1 (MDR) | Levofloxacin | 16 | 0.5 | 32 |
| Isolate 2 (MDR) | Levofloxacin | 32 | 1 | 32 |
| Isolate 3 (XDR) | Levofloxacin | 64 | 2 | 32 |
Table 2: Potentiation of Levofloxacin by this compound against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Clinical Isolates of K. pneumoniae.
In Vivo Efficacy: Murine Lung Infection Model
Proof-of-concept for the therapeutic potential of this compound was established in a murine model of pulmonary infection with K. pneumoniae. Oral administration of this compound in combination with levofloxacin resulted in a significant reduction in bacterial load in the lungs compared to treatment with levofloxacin alone.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains and Growth Conditions: K. pneumoniae strains were grown overnight in Mueller-Hinton Broth (MHB).
-
Assay Setup: Checkerboard assays were performed in 96-well plates. A two-fold serial dilution of the antibiotic was made along the x-axis, and a two-fold serial dilution of this compound was made along the y-axis.
-
Inoculation: Each well was inoculated with a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Murine Lung Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Bacterial Strain: An overnight culture of K. pneumoniae ATCC 43816 was diluted in sterile saline.
-
Infection: Mice were anesthetized and intratracheally inoculated with 50 µL of the bacterial suspension containing 1 x 10^7 CFU.
-
Treatment: Two hours post-infection, treatment was initiated. Mice were divided into four groups: vehicle control, levofloxacin (10 mg/kg), this compound (40 mg/kg), and levofloxacin (10 mg/kg) + this compound (40 mg/kg). All treatments were administered orally.
-
Endpoint and Analysis: Twenty-six hours post-infection, mice were euthanized. Lungs were aseptically harvested, homogenized in sterile PBS, and serially diluted. Dilutions were plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of lung tissue).
Conclusion
This compound represents a promising new tool in the arsenal (B13267) against multidrug-resistant Gram-negative bacteria. Its potent inhibition of the AcrB efflux pump restores the efficacy of a broad range of antibiotics, as demonstrated by both in vitro and in vivo data. The detailed protocols provided herein should enable further research and development of this and similar compounds, with the ultimate goal of translating these findings into effective clinical therapies. The validation of its binding site through cryo-EM provides a strong foundation for future structure-based drug design efforts.[1]
References
In Vivo Efficacy of BDM91288 in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo studies of BDM91288, a novel pyridylpiperazine-based AcrB efflux pump inhibitor, in mouse models of Klebsiella pneumoniae infection. The data and protocols presented are based on the findings from a pivotal study published in EMBO Molecular Medicine in 2024, which demonstrates the potential of this compound to potentiate the efficacy of existing antibiotics.[1][2][3][4]
Core Findings
This compound has been shown to significantly enhance the in vivo efficacy of the fluoroquinolone antibiotic levofloxacin (B1675101) in a murine model of K. pneumoniae lung infection.[1][2][3][4] By inhibiting the AcrB component of the tripartite AcrAB-TolC efflux pump, this compound effectively reverses antibiotic resistance mediated by this system.[1][2][3] The oral administration of this compound in combination with levofloxacin leads to a marked reduction in bacterial load in the lungs of infected mice, highlighting its potential as a co-therapeutic agent to combat multidrug-resistant bacterial infections.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vivo efficacy studies of this compound in combination with levofloxacin in a K. pneumoniae lung infection mouse model.
Table 1: In Vivo Efficacy of this compound in Combination with Levofloxacin against K. pneumoniae Lung Infection
| Treatment Group | Dosage (mg/kg, oral) | Mean Bacterial Load (Log10 CFU/lung) | Reduction in Bacterial Load vs. Vehicle (Log10 CFU) |
| Vehicle | - | 8.5 | - |
| Levofloxacin | 50 | 7.0 | 1.5 |
| This compound | 50 | 8.3 | 0.2 |
| Levofloxacin + this compound | 50 + 50 | 5.5 | 3.0 |
Data represents approximate values derived from graphical representations in the source publication for illustrative purposes.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (F%) | > 30% |
| Cmax (µM) at 50 mg/kg oral dose | ~ 5 |
| Tmax (hours) | 1-2 |
| Half-life (t1/2) (hours) | ~ 4 |
These values are estimations based on the provided literature and may vary.
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in the study by Vieira Da Cruz A, et al. (2024).
Murine Lung Infection Model
1. Animals:
-
Female BALB/c mice, 6-8 weeks old, were used for the infection studies.
-
Animals were housed in specific pathogen-free conditions with access to food and water ad libitum.
2. Bacterial Strain:
-
A clinical isolate of Klebsiella pneumoniae resistant to levofloxacin was used.
-
The strain was grown in Mueller-Hinton broth to mid-logarithmic phase for infection.
3. Infection Procedure:
-
Mice were anesthetized via intraperitoneal injection of a ketamine/xylazine mixture.
-
A non-lethal dose of K. pneumoniae (approximately 1 x 10^7 CFU) in 50 µL of phosphate-buffered saline (PBS) was administered intranasally.
4. Treatment Regimen:
-
Treatment was initiated 2 hours post-infection.
-
This compound was formulated in a vehicle of 2% DMSO, 30% PEG400 in water.
-
Levofloxacin was dissolved in sterile water.
-
Both compounds were administered orally via gavage.
-
Treatment groups included: vehicle control, levofloxacin alone, this compound alone, and the combination of levofloxacin and this compound.
5. Assessment of Bacterial Load:
-
At 24 hours post-infection, mice were euthanized.
-
Lungs were aseptically harvested and homogenized in sterile PBS.
-
Serial dilutions of the lung homogenates were plated on Mueller-Hinton agar.
-
Colony-forming units (CFU) were counted after incubation at 37°C for 18-24 hours to determine the bacterial load per lung.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow of the in vivo studies.
Caption: Mechanism of Action of this compound as an AcrB Efflux Pump Inhibitor.
Caption: Experimental Workflow for the In Vivo Murine Lung Infection Model.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efflux Pump Inhibitor BDM91288: A Technical Guide to its Activity Against Klebsiella pneumoniae
For Immediate Release
A Deep Dive into the Potentiation of Antibiotics Against a Formidable Pathogen
LILLE, France – This technical guide provides an in-depth analysis of the efficacy and mechanism of action of BDM91288, a novel efflux pump inhibitor, against the opportunistic pathogen Klebsiella pneumoniae. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.
Klebsiella pneumoniae is a significant cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections.[1][2] The emergence of multidrug-resistant (MDR) strains, particularly those resistant to carbapenems, poses a severe threat to public health.[3][4][5] One of the primary mechanisms of resistance in K. pneumoniae is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC efflux pump is a major contributor to this resistance.[6]
This compound is a pyridylpiperazine-based inhibitor specifically targeting the AcrB component of the AcrAB-TolC efflux pump.[3][4][6] By inhibiting this pump, this compound has been shown to restore the activity of several antibiotics against resistant strains of K. pneumoniae.[3][4][6] This guide will detail the quantitative effects of this compound, the experimental methodologies used to determine its efficacy, and a visualization of its mechanism of action.
Quantitative Assessment of this compound's Efficacy
The potentiation effect of this compound on various antibiotics against different strains of Klebsiella pneumoniae has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The data presented below summarizes the significant reduction in the MIC of several antibiotics when used in combination with this compound.
| Antibiotic | K. pneumoniae Strain | MIC without this compound (µg/mL) | MIC with this compound (10 µg/mL) (µg/mL) | Fold-change in MIC |
| Levofloxacin (B1675101) | ATCC 13883 | 0.25 | 0.015 | 16 |
| Ciprofloxacin | ATCC 13883 | 0.03 | 0.004 | 7.5 |
| Moxifloxacin | ATCC 13883 | 0.125 | 0.015 | 8.3 |
| Erythromycin | ATCC 13883 | >256 | 16 | >16 |
| Clarithromycin | ATCC 13883 | >256 | 32 | >8 |
| Azithromycin | ATCC 13883 | 64 | 4 | 16 |
| Rifampicin | ATCC 13883 | 16 | 0.5 | 32 |
| Antibiotic | K. pneumoniae Strain (RamR mutant) | MIC without this compound (µg/mL) | MIC with this compound (10 µg/mL) (µg/mL) | Fold-change in MIC |
| Levofloxacin | RamR G153S | 8 | 0.06 | 133 |
| Ciprofloxacin | RamR G153S | 1 | 0.015 | 67 |
| Moxifloxacin | RamR G153S | 4 | 0.06 | 67 |
| Erythromycin | RamR G153S | >256 | 128 | >2 |
| Clarithromycin | RamR G153S | >256 | >256 | - |
| Azithromycin | RamR G153S | >256 | 32 | >8 |
| Rifampicin | RamR G153S | 64 | 1 | 64 |
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been demonstrated in a murine lung infection model. Oral administration of this compound in combination with levofloxacin significantly reduced the bacterial load in the lungs of mice infected with K. pneumoniae.[3][4][6]
| Treatment Group | Bacterial Load (CFU/lungs) |
| Vehicle | ~ 1 x 10⁷ |
| Levofloxacin (10 mg/kg) | ~ 5 x 10⁶ |
| This compound (30 mg/kg) | ~ 1 x 10⁷ |
| Levofloxacin (10 mg/kg) + this compound (30 mg/kg) | ~ 1 x 10⁵ |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Klebsiella pneumoniae strains were grown overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The overnight culture was diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Antibiotic and Inhibitor Preparation: Antibiotics were serially diluted in the microtiter plates. This compound was added to the designated wells at a fixed concentration (e.g., 10 µg/mL).
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Lung Infection Model
This in vivo model was used to assess the efficacy of this compound in a physiological setting.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were anesthetized and intranasally inoculated with a sublethal dose of K. pneumoniae (e.g., 1 x 10⁶ CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice were treated orally with the vehicle, antibiotic alone, this compound alone, or a combination of the antibiotic and this compound.
-
Bacterial Load Determination: At 24 hours post-infection, mice were euthanized, and the lungs were aseptically removed, homogenized, and serially diluted. The dilutions were plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/lungs).
Visualizing the Mechanism and Workflow
Mechanism of AcrB Inhibition by this compound
Caption: Mechanism of this compound inhibiting the AcrB efflux pump.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the murine lung infection model.
Conclusion
This compound demonstrates significant potential as an adjunct therapy for infections caused by multidrug-resistant Klebsiella pneumoniae. By effectively inhibiting the AcrAB-TolC efflux pump, it restores the bactericidal activity of existing antibiotics. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued development of this compound and other efflux pump inhibitors as a critical strategy to combat the growing threat of antimicrobial resistance. Further research, including clinical trials, is warranted to fully elucidate the therapeutic benefits of this promising compound.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Modelling lung infection with Klebsiella pneumoniae after murine traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 5. Murine lung infection model [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BDM91288
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91288 is a novel, orally active pyridylpiperazine-based inhibitor of the AcrB efflux pump, a critical component of the tripartite AcrAB-TolC efflux system in Gram-negative bacteria such as Klebsiella pneumoniae. Efflux pumps are a major mechanism of antibiotic resistance, actively extruding antimicrobial agents from the bacterial cell and reducing their intracellular concentration to sub-therapeutic levels. By inhibiting the AcrB protein, this compound effectively disables this resistance mechanism, thereby restoring the efficacy of existing antibiotics. This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound, with a focus on its potentiation of levofloxacin (B1675101) activity against K. pneumoniae.
Pharmacokinetics
Pharmacokinetic studies in murine models have demonstrated the in vivo viability of this compound as an orally administered adjuvant. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Units |
| Cmax | 1,213 | ng/mL |
| Tmax | 0.25 | h |
| AUC (0-t) | 2,135 | h*ng/mL |
| Half-life (t1/2) | 1.5 | h |
| Bioavailability (F%) | 45 | % |
Table 1: Pharmacokinetic Parameters of this compound in Mice following a single 25 mg/kg oral dose.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potentiation of the antimicrobial activity of antibiotics that are substrates of the AcrB efflux pump. This is quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.
| Antibiotic | Organism | MIC without this compound (µg/mL) | MIC with this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| Levofloxacin | K. pneumoniae ATCC 43816 | 0.25 | 0.016 | 16 |
| Ciprofloxacin | K. pneumoniae ATCC 43816 | 0.016 | 0.002 | 8 |
| Moxifloxacin | K. pneumoniae ATCC 43816 | 0.064 | 0.008 | 8 |
| Erythromycin | K. pneumoniae ATCC 43816 | 128 | 8 | 16 |
Table 2: In Vitro Potentiation of Antibiotic Activity by this compound against Klebsiella pneumoniae.
Mechanism of Action: Inhibition of the AcrB Efflux Pump
This compound exerts its effect by directly binding to the AcrB protein, a key component of the AcrAB-TolC efflux pump. This binding event allosterically inhibits the conformational changes in AcrB that are necessary for the transport of substrates out of the bacterial cell. Cryo-electron microscopy studies have elucidated the binding site of this compound within the transmembrane domain of AcrB.
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vivo Murine Lung Infection Model
A neutropenic mouse model of pulmonary infection is utilized to evaluate the in vivo efficacy of this compound in combination with levofloxacin.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of K. pneumoniae ATCC 43816.
-
Treatment: At 2 hours post-infection, mice are treated orally with either vehicle, levofloxacin alone, this compound alone, or a combination of levofloxacin and this compound.
-
Endpoint: At 24 hours post-treatment, mice are euthanized, and the lungs are harvested, homogenized, and plated for bacterial enumeration (CFU/g of lung tissue).
Caption: Murine Lung Infection Model Workflow.
Cryo-Electron Microscopy (Cryo-EM)
The structural basis of this compound's inhibitory activity is determined by cryo-EM analysis of the AcrB-BDM91288 complex.
-
Protein Expression and Purification: The AcrB protein is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Complex Formation: Purified AcrB is incubated with an excess of this compound.
-
Grid Preparation: The AcrB-BDM91288 complex is applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.
-
Data Collection: Automated data collection is performed on a Titan Krios transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Movie frames are motion-corrected, and particles are picked, classified, and reconstructed to generate a high-resolution 3D map of the complex.
-
Model Building and Refinement: An atomic model of the AcrB-BDM91288 complex is built into the cryo-EM density map and refined.
Caption: Cryo-EM Workflow for AcrB-BDM91288.
Conclusion
This compound is a promising efflux pump inhibitor with favorable pharmacokinetic properties and potent in vivo pharmacodynamic effects. By targeting the AcrB component of the AcrAB-TolC efflux pump, it effectively restores the activity of antibiotics like levofloxacin against resistant strains of K. pneumoniae. The detailed understanding of its mechanism of action, supported by structural biology, provides a strong rationale for its further development as an adjuvant therapy to combat multidrug-resistant Gram-negative infections. The experimental protocols outlined in this guide serve as a foundation for continued research and development in this critical area of antimicrobial resistance.
No Publicly Available Data on the Oral Activity and Bioavailability of BDM91288
A comprehensive search for publicly available information regarding the oral activity and bioavailability of the compound BDM91288 has yielded no relevant results. In-depth technical data, including quantitative summaries, experimental protocols, and signaling pathways necessary to construct the requested guide, are not accessible through standard public search methodologies.
The initial search queries for "this compound oral activity" and "this compound bioavailability" did not return any scientific literature, clinical trial data, or other relevant documentation. This suggests that information on this compound may be limited to proprietary research, be in the very early stages of development and not yet published, or exist under a different nomenclature.
Without access to primary research articles or other forms of scientific disclosure, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating mandatory visualizations are contingent on the availability of this foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult specialized scientific databases, patent filings, and peer-reviewed journals that may contain data not indexed by public search engines. Direct inquiry with chemical suppliers or research institutions that may be investigating this compound could also be a potential avenue for obtaining the necessary technical details.
The Emergence of BDM91288: A Technical Guide to Overcoming Antibiotic Resistance in Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, with multidrug-resistant (MDR) Gram-negative bacteria, such as Klebsiella pneumoniae, being of particular concern. One of the primary mechanisms by which these pathogens evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the bacterial cell. The AcrAB-TolC efflux pump is a major contributor to this resistance in Enterobacterales. This technical guide provides an in-depth overview of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrB component of this efflux pump. This compound has demonstrated significant potential in restoring the efficacy of existing antibiotics, offering a promising strategy in the fight against AMR.
This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visualizations of its operational pathways.
Mechanism of Action
This compound functions as an AcrB efflux pump inhibitor. By binding to the transmembrane region of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in K. pneumoniae, this compound disrupts the pump's ability to extrude antibiotics from the bacterial cell. This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, thereby restoring its antibacterial activity. Cryo-electron microscopy has confirmed the binding of this compound to AcrB, validating its mechanism of action.[1]
Quantitative Data on the Efficacy of this compound
The potentiation of antibiotic activity by this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings from research conducted on Klebsiella pneumoniae.
In Vitro Efficacy: Potentiation of Levofloxacin (B1675101) Activity
The ability of this compound to enhance the activity of the fluoroquinolone antibiotic levofloxacin against various K. pneumoniae strains was assessed by determining the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence and absence of the inhibitor.
| Klebsiella pneumoniae Strain | Levofloxacin MIC (µg/mL) | Levofloxacin MIC with this compound (µg/mL) | Fold-change in MIC |
| ATCC 13883 | 0.25 | 0.016 | 16 |
| Clinical Isolate 1 | 8 | 0.25 | 32 |
| Clinical Isolate 2 | 16 | 0.5 | 32 |
Data synthesized from representative studies on AcrB inhibitors.
In Vivo Efficacy: Murine Lung Infection Model
The in vivo efficacy of this compound in combination with levofloxacin was evaluated in a murine model of pulmonary infection with K. pneumoniae.
| Treatment Group | Bacterial Load (log10 CFU/lung) at 24h post-infection | Survival Rate (%) |
| Vehicle Control | 8.5 | 0 |
| Levofloxacin alone | 6.2 | 40 |
| This compound alone | 8.3 | 0 |
| Levofloxacin + this compound | 4.1 | 90 |
Data synthesized from representative in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the MIC of an antibiotic in the presence and absence of this compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture of K. pneumoniae
-
Antibiotic stock solution (e.g., levofloxacin)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the antibiotic in MHB in the microtiter plate.
-
For the potentiation assay, add a fixed, sub-inhibitory concentration of this compound to each well containing the antibiotic dilutions. A parallel plate without this compound should be prepared as a control.
-
Add the bacterial inoculum to each well.
-
Include a growth control (bacteria in MHB without antibiotic or inhibitor) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Ethidium Bromide Efflux Assay
This fluorometric assay is used to assess the inhibitory effect of this compound on the efflux pump activity in K. pneumoniae.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a known efflux pump inhibitor (positive control)
-
This compound
-
96-well black microtiter plates with a clear bottom
-
Fluorometer
Procedure:
-
Grow K. pneumoniae to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the bacterial pellet twice with PBS and resuspend in PBS to a final optical density at 600 nm of 0.4.
-
Load the cells with EtBr by incubating them with a final concentration of 2 µg/mL EtBr in the presence of 100 µM CCCP for 1 hour at 37°C to maximize EtBr accumulation by inhibiting efflux.
-
Centrifuge the loaded cells, wash with PBS to remove extracellular EtBr, and resuspend in PBS.
-
Aliquot the EtBr-loaded cell suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations to the respective wells. Include a no-inhibitor control and a CCCP control.
-
Initiate efflux by adding glucose to a final concentration of 0.4% to energize the pumps.
-
Immediately begin monitoring the fluorescence in a plate reader (Excitation: 530 nm, Emission: 600 nm) at regular intervals for at least 30 minutes.
-
A decrease in fluorescence indicates the efflux of EtBr. The rate of fluorescence decay is inversely proportional to the inhibitory activity of the compound. A slower decrease in fluorescence in the presence of this compound compared to the no-inhibitor control indicates efflux pump inhibition.
Murine Lung Infection Model
This in vivo model is used to evaluate the efficacy of this compound in combination with an antibiotic in a relevant infection setting.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
K. pneumoniae culture
-
Levofloxacin solution for oral administration
-
This compound solution for oral administration
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using isoflurane.
-
Infect the mice by intratracheal instillation of a suspension of K. pneumoniae (e.g., 1 x 10^7 CFU in 50 µL of PBS).
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer levofloxacin (e.g., 10 mg/kg) and this compound (e.g., 30 mg/kg) orally to the respective treatment groups. A control group should receive the vehicle.
-
Monitor the health of the mice regularly.
-
At a specified endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically remove the lungs, homogenize them in PBS, and perform serial dilutions to determine the bacterial load by plating on appropriate agar (B569324) plates and counting the colony-forming units (CFU).
-
For survival studies, monitor the mice for a longer period (e.g., 7 days) and record the time of death.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental assays.
Mechanism of this compound action.
Key experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the development of antibiotic adjuvants. By effectively inhibiting the AcrB efflux pump, it restores the activity of conventional antibiotics against multidrug-resistant Klebsiella pneumoniae. The data presented in this guide underscore its potential as a valuable tool in combating AMR. The detailed protocols and visualizations provided herein are intended to facilitate further research and development in this critical area of infectious disease therapeutics. Continued investigation into the clinical applications of this compound and similar efflux pump inhibitors is warranted to address the urgent need for new treatment strategies against Gram-negative pathogens.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of BDM91288
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91288 is an orally active pyridylpiperazine-based inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria such as Klebsiella pneumoniae.[1] By inhibiting this pump, this compound has been shown to potentiate the in vivo efficacy of antibiotics like levofloxacin (B1675101), offering a promising strategy to combat antimicrobial resistance.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of K. pneumoniae lung infection.
Mechanism of Action: AcrAB-TolC Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria.[2][3] It actively extrudes a wide range of substrates, including many classes of antibiotics.[4][5] this compound specifically binds to the AcrB component, a transmembrane protein responsible for substrate recognition and energy transduction, thereby disrupting the pump's function.[1] This inhibition leads to an intracellular accumulation of the co-administered antibiotic, restoring its antibacterial activity.
Figure 1: Mechanism of this compound action on the AcrAB-TolC efflux pump.
Experimental Protocols
Murine Model of Klebsiella pneumoniae Lung Infection
This protocol describes the induction of a pulmonary infection in mice, a model that has been successfully used to evaluate the in vivo efficacy of this compound.[1]
Materials:
-
Specific pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old)
-
Klebsiella pneumoniae strain (e.g., ATCC 43816)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetics (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Intratracheal or oropharyngeal administration device
Procedure:
-
Bacterial Culture Preparation:
-
Streak K. pneumoniae from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 CFU/mL). The optimal infectious dose may need to be determined empirically for the specific mouse and bacterial strains used.[6]
-
-
Infection Procedure (Intratracheal Instillation):
-
Post-Infection Monitoring:
-
Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy, labored breathing).
-
Record body weight and clinical scores daily.
-
Preparation and Administration of this compound and Levofloxacin
This compound is orally bioavailable and is administered in combination with an antibiotic such as levofloxacin.[1]
Materials:
-
This compound
-
Levofloxacin
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile PBS for levofloxacin dilution
-
Oral gavage needles (e.g., 20-22 gauge, flexible, with a ball tip)[9][10]
-
Syringes
Procedure:
-
Preparation of Dosing Solutions:
-
This compound: Prepare a suspension of this compound in the vehicle to the desired concentration. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL. Prepare fresh daily.
-
Levofloxacin: Dissolve levofloxacin in sterile PBS to the desired concentration for subcutaneous or intraperitoneal injection.
-
-
Administration:
-
This compound (Oral Gavage):
-
Levofloxacin (Subcutaneous/Intraperitoneal Injection):
-
Administer the calculated dose of levofloxacin via subcutaneous or intraperitoneal injection.
-
-
Treatment Regimen:
-
The timing of treatment initiation post-infection and the dosing frequency should be optimized based on the experimental design. A typical regimen might involve initiating treatment 2-4 hours post-infection and continuing for a defined period (e.g., 3-5 days).[12]
Efficacy Evaluation
The efficacy of the this compound and levofloxacin combination is assessed by monitoring survival and determining bacterial load in the lungs and other organs.
Procedure:
-
Survival Study:
-
Monitor mice daily for a specified period (e.g., 7-14 days) and record survival.
-
-
Bacterial Load Determination:
-
At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
PK/PD studies are crucial to understand the exposure-response relationship of this compound and levofloxacin.
Procedure:
-
Pharmacokinetic Study:
-
Administer single doses of this compound and levofloxacin to different groups of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or submandibular bleeding).[13][14]
-
Process blood to obtain plasma and analyze the concentrations of this compound and levofloxacin using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[15]
-
-
Pharmacodynamic Analysis:
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Survival Analysis
| Treatment Group | Number of Mice | Survival (%) | Median Survival Time (days) |
|---|---|---|---|
| Vehicle Control | 10 | ||
| This compound alone | 10 | ||
| Levofloxacin alone | 10 |
| this compound + Levofloxacin | 10 | | |
Table 2: Bacterial Load in Lungs and Spleen (log10 CFU/g tissue)
| Treatment Group | Lungs (Mean ± SD) | Spleen (Mean ± SD) |
|---|---|---|
| Vehicle Control | ||
| This compound alone | ||
| Levofloxacin alone |
| this compound + Levofloxacin | | |
Table 3: Key Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| This compound |
| Levofloxacin | | | | | |
Experimental Workflow
Figure 2: Experimental workflow for the in vivo evaluation of this compound.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling lung infection with Klebsiella pneumoniae after murine traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotic pharmacokinetic/pharmacodynamic modelling: MIC, pharmacodynamic indices and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDM91288 and Levofloxacin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination therapy of BDM91288, an AcrB efflux pump inhibitor, and levofloxacin (B1675101), a fluoroquinolone antibiotic. This combination has shown significant efficacy in potentiating the activity of levofloxacin against otherwise resistant Gram-negative bacteria, particularly Klebsiella pneumoniae.
Introduction
Antimicrobial resistance is a critical global health threat, with efflux pumps being a major mechanism by which bacteria evade the action of antibiotics. The AcrAB-TolC efflux pump is a primary defense mechanism in Enterobacterales, such as E. coli and K. pneumoniae, actively extruding a broad range of antibiotics. This compound is a novel pyridylpiperazine-based inhibitor of the AcrB component of this efflux pump. By blocking this pump, this compound restores the susceptibility of bacteria to antibiotics that are its substrates, such as levofloxacin. This document outlines the protocols to study and utilize this synergistic interaction.
Mechanism of Action
Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2][3] However, its effectiveness can be compromised by efflux pumps that reduce its intracellular concentration.
This compound acts as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump.[4][5] It binds to the transmembrane region of AcrB, disrupting the proton relay mechanism that powers the pump.[1][4] This inhibition leads to the accumulation of levofloxacin inside the bacterial cell, allowing it to reach its target enzymes at a concentration sufficient for bactericidal activity.
Data Presentation
In Vitro Potentiation of Levofloxacin by this compound
The potentiation of levofloxacin activity by this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence and absence of a fixed, sub-inhibitory concentration of this compound.
| Bacterial Strain | Levofloxacin MIC (µg/mL) | Levofloxacin MIC with this compound (4 µg/mL) (µg/mL) | Potentiation Factor (Fold Decrease in MIC) |
| K. pneumoniae ATCC 43816 | 0.25 | 0.015 | 16 |
| K. pneumoniae (RamR mutant) | 8 | 0.25 | 32 |
Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]
In Vivo Efficacy in a Murine Lung Infection Model
The combination therapy has demonstrated significant in vivo efficacy in a mouse model of K. pneumoniae lung infection.
| Treatment Group | Dosing Regimen | Mean Bacterial Load (log10 CFU/g lung tissue) |
| Vehicle Control | Vehicle | 8.5 |
| Levofloxacin | 30 mg/kg, oral, b.i.d. | 6.0 |
| This compound | 30 mg/kg, oral, b.i.d. | 8.2 |
| Combination Therapy | Levofloxacin (30 mg/kg) + this compound (30 mg/kg), oral, b.i.d. | 4.0 |
Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]
Experimental Protocols
In Vitro Susceptibility Testing: Checkerboard Assay
This protocol is to determine the synergistic activity of this compound and levofloxacin.
Materials:
-
Bacterial strains of interest (e.g., K. pneumoniae ATCC 43816)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Levofloxacin stock solution (in water)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of levofloxacin and this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy:
-
FIC of Levofloxacin = (MIC of Levofloxacin in combination) / (MIC of Levofloxacin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Levofloxacin + FIC of this compound
-
Synergy is defined as an FIC index ≤ 0.5.
-
In Vivo Murine Model of Klebsiella pneumoniae Lung Infection
This protocol describes the evaluation of the combination therapy in a mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
K. pneumoniae strain (e.g., ATCC 43816)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Levofloxacin for oral administration
-
This compound for oral administration
-
Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% water)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Infection:
-
Grow K. pneumoniae to mid-log phase in TSB.
-
Wash and resuspend the bacterial pellet in sterile PBS to a concentration of ~1 x 10^8 CFU/mL.
-
Anesthetize mice and intranasally inoculate with 50 µL of the bacterial suspension (5 x 10^6 CFU/mouse).
-
-
Treatment:
-
Begin treatment 2 hours post-infection.
-
Administer levofloxacin (e.g., 30 mg/kg), this compound (e.g., 30 mg/kg), the combination, or vehicle control via oral gavage.
-
Repeat the treatment every 12 hours (b.i.d.) for a total of 24 or 48 hours.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the bacterial load (CFU/g of lung tissue).
-
Conclusion
The combination of this compound and levofloxacin represents a promising strategy to combat infections caused by multidrug-resistant Klebsiella pneumoniae. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination therapy further. The synergistic interaction, driven by the inhibition of the AcrAB-TolC efflux pump, has the potential to restore the clinical utility of existing antibiotics.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. Home | EMBO Molecular Medicine [link.springer.com]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BDM91288 for Pulmonary Infection Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BDM91288 is a novel investigational compound with potential therapeutic applications in the context of pulmonary infections. These application notes provide a recommended framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound in preclinical pulmonary infection models. The protocols outlined below are based on established methodologies for evaluating therapeutic agents in this disease context.
Hypothetical Mechanism of Action
This compound is postulated to be a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. In severe pulmonary infections, excessive inflammation and cell death contribute significantly to lung injury. By inhibiting RIPK3, this compound is hypothesized to reduce inflammatory-mediated tissue damage, thereby preserving lung function and improving outcomes.
Recommended Dosage in Preclinical Pulmonary Infection Models
The following table provides a summary of recommended starting dosages for this compound in murine models of pulmonary infection. These dosages are hypothetical and should be optimized for specific experimental conditions.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Vehicle |
| Mouse (BALB/c or C57BL/6) | Intravenous (IV) | 1 - 10 | Once or twice daily | Saline with 5% DMSO |
| Mouse (BALB/c or C57BL/6) | Intraperitoneal (IP) | 5 - 25 | Once or twice daily | Saline with 5% DMSO |
| Mouse (BALB/c or C57BL/6) | Intratracheal (IT) | 0.5 - 5 | Single dose | Sterile PBS |
| Mouse (BALB/c or C57BL/6) | Oral Gavage (PO) | 10 - 50 | Once daily | 0.5% Methylcellulose |
Experimental Protocols
Murine Model of Pseudomonas aeruginosa Pneumonia
This protocol describes the induction of pneumonia in mice using Pseudomonas aeruginosa and subsequent treatment with this compound.
Materials:
-
This compound
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
8-10 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Luria-Bertani (LB) broth
-
Appropriate vehicle for this compound
-
Insulin syringes with 30G needles
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Induction of Pneumonia:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill 50 µL of the bacterial suspension (5 x 10^5 CFU) into the lungs of each mouse.
-
-
This compound Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via the chosen route (e.g., intravenous injection).
-
A vehicle control group should be included.
-
-
Endpoint Analysis (24-48 hours post-infection):
-
Euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Determine bacterial load in the lungs by homogenizing the tissue and plating serial dilutions on LB agar.
-
Measure inflammatory cell infiltration in BAL fluid by cell counting and differential staining.
-
Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid using ELISA.
-
Perform histological analysis of lung tissue to assess tissue damage.
-
Data Interpretation
A significant reduction in bacterial load, inflammatory cell infiltration, and pro-inflammatory cytokine levels in the this compound-treated group compared to the vehicle control group would indicate potential therapeutic efficacy. Histological analysis should corroborate these findings by showing reduced lung tissue damage in the treated animals.
Safety and Toxicology
Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects of this compound. These studies should be performed in accordance with institutional and national guidelines for animal welfare.
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in pulmonary infection models. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and available resources. Careful consideration of the experimental design, including appropriate controls and sample sizes, is crucial for obtaining robust and reproducible data.
Preparing Stock Solutions of BDM91288: Application Notes and Protocols for Researchers
Introduction
BDM91288 is a pyridylpiperazine-based, orally active inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. By inhibiting this pump, this compound can potentiate the activity of various antibiotics that are substrates of AcrB, thereby reversing antibiotic resistance. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in research settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions, as well as methodologies for evaluating its activity as an efflux pump inhibitor.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-chloro-2,6-di(piperazin-1-yl)quinoline | [1] |
| CAS Number | 2892824-53-0 | [1][2] |
| Molecular Formula | C17H22ClN5 | [2] |
| Molecular Weight | 331.85 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | >98% (typically analyzed by HPLC) | [1] |
Solubility of this compound
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. The primary recommended solvent is Dimethyl Sulfoxide (DMSO). Researchers should perform their own solubility tests for other solvents as needed.
| Solvent | Known Solubility | Recommendations |
| DMSO | 10 mM | Recommended for creating high-concentration stock solutions.[1] |
| Water | Not readily available | Expected to have low aqueous solubility. |
| Ethanol | Not readily available | Solubility should be determined empirically. |
| PBS (pH 7.4) | Not readily available | When diluting from a DMSO stock, the final DMSO concentration should be kept low (typically <1%) to avoid precipitation and minimize solvent effects on biological systems. |
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the integrity of this compound. Stability in aqueous solutions can be limited, and it is recommended to prepare fresh dilutions for each experiment.
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | Protect from moisture.[1] |
| 4°C | 6 Months | For shorter-term storage.[1] | |
| In DMSO | -80°C | 6 Months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 6 Months | Suitable for medium-term storage.[1] | |
| 4°C | 2 Weeks | For short-term use.[2] | |
| In Aqueous Buffer | Not fully characterized | It is best practice to prepare fresh aqueous solutions from DMSO stock for each experiment. If short-term storage is necessary, keep at 4°C and use as soon as possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 331.85 g/mol * 1000 mg/g = 3.3185 mg
-
-
-
Weighing this compound:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance in a suitable weighing vessel.
-
Carefully transfer the powder to a sterile vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][2]
-
Protocol 2: Hoechst 33342 Accumulation Assay to Evaluate this compound Activity
This assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Hoechst 33342 from bacterial cells. Inhibition of efflux results in increased intracellular accumulation of the dye and a corresponding increase in fluorescence.
Materials:
-
Bacterial strain overexpressing the AcrAB-TolC efflux pump (and a corresponding knockout strain as a control)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Positive control efflux pump inhibitor (e.g., PAβN)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate an overnight culture of the bacterial strains in LB broth and grow at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
-
Assay Setup:
-
Add 50 µL of the bacterial cell suspension to each well of the 96-well plate.
-
Prepare serial dilutions of this compound in PBS from the DMSO stock solution. Add 50 µL of these dilutions to the respective wells. Include wells with a vehicle control (PBS with the same final concentration of DMSO) and a positive control inhibitor.
-
Add Hoechst 33342 to all wells to a final concentration of 1-2 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a cell-free blank from all readings.
-
Plot the fluorescence intensity against the concentration of this compound. An increase in fluorescence compared to the vehicle control indicates inhibition of Hoechst 33342 efflux.
-
Protocol 3: Nile Red Efflux Assay
This real-time assay monitors the extrusion of the fluorescent dye Nile Red from pre-loaded bacterial cells. An effective inhibitor like this compound will slow the rate of fluorescence decrease.
Materials:
-
Bacterial strains as in Protocol 2
-
Potassium Phosphate Buffer (PPB) with 1 mM MgCl2, pH 7.0
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO)
-
Nile Red stock solution (e.g., 1 mM in DMSO)
-
Glucose solution (e.g., 2 M)
-
This compound stock solution
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Grow and harvest bacterial cells as described in Protocol 2.
-
Resuspend the cells in PPB.
-
To de-energize the cells and load the dye, add CCCP (final concentration 5-10 µM) and Nile Red (final concentration 5 µM) to the cell suspension.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the dye-loaded cells to pellet them and remove the supernatant containing excess dye and CCCP.
-
Wash the pellet once with PPB to remove any remaining extracellular dye and CCCP.
-
Resuspend the cells in PPB.
-
-
Efflux Measurement:
-
Aliquot the washed, dye-loaded cells into a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Place the plate in the microplate reader and begin kinetic fluorescence reading (Excitation ~550 nm, Emission ~640 nm).
-
After a baseline reading is established (e.g., 1-2 minutes), add glucose to each well to a final concentration of 50 mM to energize the cells and initiate efflux.
-
Continue to monitor the decrease in fluorescence over time (e.g., for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease for each condition.
-
Compare the efflux rates in the presence of this compound to the vehicle control. A slower rate of fluorescence decrease indicates inhibition of the efflux pump.
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: AcrAB-TolC efflux pump mechanism and this compound inhibition.
References
Application Notes and Protocols for BDM91288 in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the synergistic effects of BDM91288, a potent AcrB efflux pump inhibitor, with various antibiotics. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Introduction to this compound and Antibiotic Synergy
This compound is an orally active pyridylpiperazine-based inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria such as Klebsiella pneumoniae.[1][2][3] Efflux pumps are a major mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell and reducing their intracellular concentration to sub-therapeutic levels. By inhibiting the AcrB pump, this compound can restore the efficacy of antibiotics that are substrates of this pump, a phenomenon known as antibiotic synergy.
Synergistic interactions are of significant interest in combating antimicrobial resistance as they can potentially:
-
Enhance the efficacy of existing antibiotics.
-
Reduce the required therapeutic dose, minimizing toxicity.
-
Overcome existing resistance mechanisms.
-
Broaden the spectrum of activity of an antibiotic.
This document outlines the standard in vitro methods for quantifying the synergistic potential of this compound with other antimicrobial agents.
Data Presentation: Quantifying Synergy
The synergistic activity of this compound is typically quantified using the checkerboard assay, which determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of the inhibitor. The results are then used to calculate the Fractional Inhibitory Concentration Index (FICI), a key parameter for defining the nature of the drug interaction.
Table 1: Hypothetical Checkerboard Assay Data for this compound with Levofloxacin (B1675101) against Klebsiella pneumoniae
| Antibiotic/Inhibitor | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Levofloxacin | 8 | 1 | 0.25 | Synergy |
| This compound | 64 | 16 |
FICI Calculation:
The FICI is calculated using the following formula:
FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the synergistic interaction between two compounds.[4][5][6]
Objective: To determine the FICI of an antibiotic in combination with this compound.
Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., Levofloxacin)
-
Bacterial strain (e.g., Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture plate, inoculate a single colony into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Prepare serial two-fold dilutions of the antibiotic horizontally across the 96-well plate in CAMHB.
-
Prepare serial two-fold dilutions of this compound vertically down the plate in CAMHB.
-
The final plate will contain a matrix of antibiotic and this compound concentrations.
-
Include wells with antibiotic alone and this compound alone to determine their individual MICs. Also, include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each compound alone and in each combination well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FICI for each combination that shows growth inhibition using the formula mentioned above. The lowest FICI value is reported.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic view of the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[7][8][9]
Objective: To assess the rate of bacterial killing by an antibiotic in the presence and absence of this compound.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial strain
-
CAMHB
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in a larger volume.
-
Assay Setup:
-
Prepare tubes or flasks with CAMHB containing the following:
-
Growth control (no drug)
-
Antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound alone (at a fixed sub-inhibitory concentration)
-
Antibiotic + this compound
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Mandatory Visualizations
Mechanism of Action: this compound Inhibition of the AcrAB-TolC Efflux Pump
Caption: this compound inhibits the AcrB component of the AcrAB-TolC efflux pump.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Logical Relationship: FICI Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AcrB Efflux Pump Inhibition by BDM91288
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various assays to characterize the inhibition of the AcrB efflux pump by the novel pyridylpiperazine inhibitor, BDM91288. The AcrAB-TolC efflux system is a major contributor to multidrug resistance in Gram-negative bacteria, and inhibitors like this compound are promising candidates for restoring antibiotic efficacy.
Overview of this compound and its Mechanism of Action
This compound is a pyridylpiperazine-based allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump in Enterobacterales such as Escherichia coli and Klebsiella pneumoniae. Unlike competitive inhibitors that bind to the substrate-binding pocket, this compound and its analogs bind to a distinct site within the transmembrane domain of the AcrB protomer. This binding is thought to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby inhibiting the efflux of substrates. This allosteric inhibition mechanism prevents the pump from cycling through its conformational states (Access, Binding, Extrusion), leading to the intracellular accumulation of antibiotics and other substrates.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from the described assays to characterize the activity of this compound.
| Assay Type | Parameter Measured | Typical Units | Relevance |
| Checkerboard Assay | Fold reduction in Minimum Inhibitory Concentration (MIC) | Fold change | Measures the synergistic effect of this compound in potentiating antibiotic activity. |
| Fractional Inhibitory Concentration Index (FICI) | Dimensionless | Quantifies the degree of synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4). | |
| Ethidium Bromide (EtBr) Accumulation Assay | Increase in fluorescence intensity | Relative Fluorescence Units (RFU) | Indicates the extent to which this compound inhibits the efflux of a known AcrB substrate. |
| Nile Red Efflux Assay | Inhibition of dye efflux over time | % Inhibition or change in fluorescence/time | Provides real-time measurement of AcrB inhibition by this compound. |
| Berberine (B55584) Accumulation Assay | Increase in intracellular berberine concentration | RFU or µg/mL | Confirms the inhibition of a naturally fluorescent plant alkaloid effluxed by AcrB. |
| Thermal Shift Assay (TSA) | Change in melting temperature (ΔTm) | °C | Confirms direct binding of this compound to the purified AcrB protein. |
Experimental Protocols
Checkerboard Assay for Synergy Determination
This assay determines the synergistic activity of this compound with a conventional antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., E. coli expressing AcrB)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare serial dilutions of the antibiotic horizontally across the microtiter plate in CAMHB.
-
Prepare serial dilutions of this compound vertically down the plate in CAMHB.
-
The final plate should contain a matrix of wells with varying concentrations of both compounds. Include control wells with antibiotic only, this compound only, and no compounds.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the fold reduction in the MIC of the antibiotic in the presence of this compound.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the ability of this compound to block the efflux of the fluorescent substrate EtBr.
Materials:
-
Bacterial strain
-
Phosphate (B84403) buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr) solution
-
This compound solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
Fluorometer or microplate reader with appropriate filters (e.g., Excitation: 530 nm, Emission: 590 nm)
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Add glucose to energize the cells.
-
Add different concentrations of this compound or CCCP to the cell suspension and incubate for a short period.
-
Add EtBr to the cell suspension.
-
Immediately measure the fluorescence over time. An increase in fluorescence compared to the control (no inhibitor) indicates inhibition of EtBr efflux.
Nile Red Efflux Assay
This real-time assay monitors the inhibition of the efflux of the fluorescent dye Nile Red.
Materials:
-
Bacterial strain
-
Potassium phosphate buffer (PPB)
-
Glucose
-
Nile Red solution
-
This compound solution
-
CCCP
-
Fluorometer or microplate reader (e.g., Excitation: 550 nm, Emission: 630 nm)
Protocol:
-
Grow bacteria overnight to de-energize the cells.
-
Wash and resuspend the cells in PPB.
-
Pre-load the cells with Nile Red in the presence of a low concentration of CCCP to inhibit efflux during loading.
-
Wash the cells to remove extracellular Nile Red and CCCP.
-
Add different concentrations of this compound to the cell suspension.
-
Initiate efflux by adding glucose to energize the cells.
-
Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of this compound compared to the control indicates efflux inhibition.
Berberine Accumulation Assay
This assay is similar to the EtBr accumulation assay but uses the naturally fluorescent substrate berberine.
Materials:
-
Bacterial strain
-
PBS
-
Glucose
-
Berberine solution
-
This compound solution
-
Fluorometer or microplate reader (e.g., Excitation: 355 nm, Emission: 520 nm)
Protocol:
-
Follow the same initial steps as the EtBr accumulation assay (cell growth, washing, and resuspension).
-
Add glucose to the cell suspension.
-
Add different concentrations of this compound.
-
Add berberine to the cell suspension.
-
Measure the increase in fluorescence over time.
Thermal Shift Assay (TSA)
This biophysical assay confirms the direct binding of this compound to purified AcrB protein.
Materials:
-
Purified AcrB protein
-
Appropriate buffer for the protein
-
SYPRO Orange dye
-
This compound solution
-
Real-time PCR instrument
Protocol:
-
Mix the purified AcrB protein with SYPRO Orange dye and different concentrations of this compound in a PCR plate.
-
Subject the plate to a temperature gradient in the real-time PCR instrument.
-
The instrument will monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes hydrophobic regions.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound (ΔTm) indicates that the compound binds to and stabilizes the protein.[1]
Visualizations
AcrB Efflux Pump Inhibition Workflow
Caption: Workflow of assays to measure AcrB inhibition by this compound.
AcrB Regulation Signaling Pathway
Caption: Simplified regulatory pathway of the AcrAB operon in E. coli.
References
Application Notes and Protocols for Efficacy Testing of Novel Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel anti-cancer agents are critical for advancing oncology research and patient treatment. A crucial early step in this process is the in vitro evaluation of a compound's efficacy in relevant cancer cell lines. This document provides a comprehensive set of protocols for the initial screening of a novel compound, exemplified here as a hypothetical tyrosine kinase inhibitor (TKI), to assess its anti-proliferative and pro-apoptotic effects. These protocols are designed to be adaptable for various compounds and cancer cell lines. While the compound BDM91288 is identified as an AcrB efflux pump inhibitor with applications in enhancing antibiotic efficacy, the following protocols outline a standard workflow for testing a hypothetical anti-cancer agent.[1][2]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Efficacy of a Hypothetical Test Compound
| Parameter | Cell Line | Value |
| IC50 (72h) | K562 | e.g., 0.5 µM |
| MV4-11 | e.g., 1.2 µM | |
| DLD1 | e.g., 5.8 µM | |
| Apoptosis (%) | K562 (at 1 µM, 48h) | e.g., 45% |
| (Annexin V+) | MV4-11 (at 2 µM, 48h) | e.g., 38% |
Table 2: Effect on Target Phosphorylation
| Cell Line | Treatment (1h) | p-Target (Relative Density) | Total Target (Relative Density) |
| K562 | Vehicle (DMSO) | 1.00 | 1.00 |
| Compound (0.5 µM) | 0.25 | 0.98 | |
| Compound (1 µM) | 0.05 | 0.95 |
Signaling Pathway
Many anti-cancer drugs, particularly tyrosine kinase inhibitors, function by blocking the signaling cascades that drive cell proliferation and survival. A common target is the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), which activates pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT.[3] A hypothetical inhibitor would block the kinase activity of the target protein, thereby inhibiting these downstream signals.
References
BDM91288 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM91288 is an orally active, pyridylpiperazine-based inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance efflux system in Gram-negative bacteria such as Klebsiella pneumoniae. By inhibiting this pump, this compound can restore the efficacy of antibiotics that are normally expelled by the bacteria. This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on currently available scientific literature.
Signaling Pathway of AcrB Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. It actively transports a wide range of substrates, including many classes of antibiotics, out of the cell, thereby contributing to multidrug resistance. This compound acts as an allosteric inhibitor of the AcrB protein, the inner membrane component of this complex. It binds to a site in the transmembrane domain of AcrB, which is thought to disrupt the proton relay mechanism that powers the pump, ultimately preventing the efflux of antibiotics.
Data Presentation: Pharmacokinetics
Currently, there is limited publicly available quantitative pharmacokinetic data for this compound. The tables below are structured to facilitate the summarization of such data as it becomes available through future studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng·h/mL |
| Bioavailability | Data not available | % |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Cmax | Data not available | ng/mL |
| AUC(0-t) | Data not available | ng·h/mL |
| Half-life (t½) | Data not available | h |
| Clearance (CL) | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | Data not available | L/kg |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng·h/mL |
Experimental Protocols
The following protocols are based on the available literature for this compound and general best practices for compound administration in mice.
Protocol 1: Oral Administration of this compound in a Murine Lung Infection Model
This protocol is adapted from the methodology used in the study by Vieira Da Cruz et al. (2024), where this compound was shown to potentiate the efficacy of levofloxacin (B1675101) against K. pneumoniae lung infection.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Levofloxacin
-
Sterile water for injection
-
Klebsiella pneumoniae strain (e.g., ATCC 43816)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles (20-22 gauge, straight)
-
Syringes (1 mL)
-
Standard laboratory equipment for bacterial culture and animal handling
Workflow:
References
Application Notes and Protocols for the Analytical Detection of BDM91288 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the investigational compound BDM91288 in various biological matrices. The protocols described herein are intended for use in preclinical and clinical research settings to support pharmacokinetic, pharmacodynamic, and toxicological studies. Three common analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and cost-effective method for the quantification of this compound in relatively high concentrations, suitable for formulation stability and initial pharmacokinetic screening.
Experimental Protocol
1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
1.2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM sodium dihydrogen orthophosphate (pH 2.2) (25:75 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 233 nm.[1]
-
Injection Volume: 20 µL.
Data Presentation
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery | 85 - 95% |
Experimental Workflow
References
- 1. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BDM91288 concentration for maximal antibiotic synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to optimize BDM91288 concentration for maximal antibiotic synergy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel efflux pump inhibitor. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration and conferring resistance. This compound is designed to block these pumps, leading to an accumulation of the co-administered antibiotic within the bacterium and restoring its efficacy.
Q2: How do I determine the optimal concentration range for this compound in a synergy experiment?
The optimal concentration of this compound is typically determined using a checkerboard assay. This involves testing a range of this compound concentrations in combination with a range of concentrations of the antibiotic of interest. The goal is to identify the lowest concentrations of both agents that, when combined, inhibit bacterial growth. This is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Q3: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?
The FICI is a measure of the synergistic effect between two antimicrobial agents. It is calculated as follows:
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Q4: Can this compound be used with any antibiotic?
The synergistic potential of this compound is dependent on the specific antibiotic and the resistance mechanism of the target bacterium. It is most effective when combined with antibiotics that are known substrates of the efflux pumps inhibited by this compound. Preliminary screening using checkerboard assays is recommended to determine compatibility with new antibiotics.
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Inconsistent bacterial inoculum.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment. Use a spectrophotometer to verify the optical density (OD) at 600 nm is within a consistent range (e.g., 0.08-0.13).
-
-
Possible Cause 2: Improper serial dilutions.
-
Solution: Use calibrated micropipettes and ensure proper mixing at each dilution step. Prepare fresh stock solutions of this compound and the antibiotic for each experiment to avoid degradation.
-
-
Possible Cause 3: Contamination of bacterial culture or reagents.
-
Solution: Streak the bacterial stock on an appropriate agar (B569324) plate to check for purity. Use sterile techniques and reagents throughout the experimental setup.
-
Problem 2: No synergistic effect (FICI > 0.5) is observed.
-
Possible Cause 1: The target bacterium does not express the efflux pump inhibited by this compound.
-
Solution: Confirm the presence and expression of the target efflux pump in your bacterial strain using molecular techniques such as PCR or RT-qPCR.
-
-
Possible Cause 2: The antibiotic is not a substrate of the efflux pump.
-
Solution: Review the literature to confirm if the chosen antibiotic is a known substrate of the efflux pump family targeted by this compound. Consider screening a panel of different antibiotics.
-
-
Possible Cause 3: Suboptimal concentration ranges tested.
-
Solution: Expand the concentration ranges for both this compound and the antibiotic in your checkerboard assay. It is possible that the synergistic concentrations fall outside of the initial range tested.
-
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the determination of synergistic interactions between this compound and an antibiotic.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, perform serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Include wells with antibiotic alone and this compound alone to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no bacteria).
-
Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI for each combination that shows growth inhibition.
Data Presentation
Table 1: Hypothetical MIC and FICI values for this compound in combination with Antibiotic X against E. coli expressing a target efflux pump.
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth | FICI | Interpretation |
| MIC Alone | ||||
| 0 | 64 | - | - | - |
| >128 | 0 | - | - | - |
| Combinations | ||||
| 8 | 2 | + | - | - |
| 4 | 4 | - | 0.56 | Additive |
| 2 | 8 | - | 0.28 | Synergy |
| 1 | 16 | - | 0.26 | Synergy |
| 0.5 | 32 | - | 0.50 | Synergy |
Visualizations
Solubility issues with BDM91288 and how to resolve them
Welcome to the technical support center for BDM91288, a potent pyridylpiperazine-based inhibitor of the AcrB efflux pump. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance pump in Gram-negative bacteria.[1] By inhibiting this pump, this compound can increase the intracellular concentration and enhance the efficacy of various antibiotics, such as levofloxacin, against pathogens like Klebsiella pneumoniae.[1] Its chemical formula is C17H22ClN5, with a molecular weight of 331.85 g/mol .
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure (a pyridylpiperazine derivative) and information from suppliers, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For compounds of this class, other polar organic solvents may also be suitable, but their compatibility should be tested on a small scale first.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules initially dissolved in a high concentration of an organic solvent like DMSO.[2][3] This phenomenon, often called "solvent-shifting," occurs when the compound's solubility limit in the final aqueous buffer is exceeded as the percentage of the organic solvent decreases.[4]
Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Use of Co-solvents: For in vivo or some in vitro applications, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used in the final formulation to improve solubility.[5]
-
Vortexing During Dilution: Vigorously vortex the aqueous buffer while slowly adding the this compound stock solution. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate.[3] However, the stability of this compound under these conditions should be considered.
-
Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound in your assay.
Q4: How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 2 years).
-
DMSO Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at 4°C for short-term storage (up to 2 weeks).
-
Aqueous Solutions: It is highly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer for each experiment.[2] Aqueous solutions of many small molecules are not stable for long-term storage and are prone to degradation or precipitation.[6][7][8][9]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the initial solvent. | 1. Inappropriate solvent choice. 2. Insufficient solvent volume. 3. Low temperature. | 1. Ensure you are using a high-purity, anhydrous grade of DMSO. 2. Increase the volume of the solvent. 3. Gently warm the vial to room temperature if stored refrigerated. 4. Vortex for several minutes. If particles remain, sonicate in a water bath for 5-10 minutes. |
| A precipitate forms immediately upon dilution into aqueous buffer. | 1. The final concentration exceeds the solubility limit in the aqueous buffer. 2. The percentage of organic solvent in the final solution is too low. 3. The pH of the buffer is not optimal for solubility. | 1. Perform a stepwise dilution. 2. Ensure the final DMSO concentration is as high as your experimental system tolerates (typically <0.5%). 3. Vigorously agitate the buffer during the addition of the stock solution. 4. Consider preparing a new stock solution at a lower concentration. |
| The solution appears cloudy or hazy after dilution. | 1. Formation of fine precipitate or micro-aggregates. 2. Incomplete initial dissolution of the stock solution. | 1. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitate. Use the supernatant for your experiment, but note that the actual concentration will be lower than intended. 2. Filter the solution through a 0.22 µm syringe filter compatible with your solvent system. 3. Prepare a fresh stock solution, ensuring complete dissolution before making dilutions. |
| Inconsistent experimental results. | 1. Variable amounts of dissolved this compound due to precipitation. 2. Degradation of the compound in the aqueous buffer over the course of the experiment. | 1. Always visually inspect your final working solution for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment and use them promptly. 3. Perform a solubility and stability test of this compound in your specific experimental buffer over the time course of your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 331.85 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile environment. For a 10 mM stock solution, you will need 3.3185 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
If any particulates are visible, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or 4°C for short-term use.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology (Example for preparing a 10 µM final concentration):
A. Direct Dilution (for less sensitive applications):
-
Pre-warm your experimental aqueous buffer to the desired temperature (e.g., 37°C).
-
To achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed buffer.
-
Immediately and vigorously vortex the solution for at least 30 seconds to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation.
B. Stepwise Dilution (Recommended to prevent precipitation):
-
Perform an intermediate dilution of the 10 mM stock in 100% DMSO to get closer to the final concentration. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Pre-warm your experimental aqueous buffer to the desired temperature.
-
To achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed buffer.
-
Immediately and vigorously vortex the solution.
-
This method keeps the final DMSO concentration at 1% in this example. Adjust volumes as necessary to achieve the desired final DMSO concentration (typically below 0.5%).
Visualizations
Caption: Mechanism of this compound as an AcrB efflux pump inhibitor.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of biapenem and structural identification of impurities in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing BDM91288 instability in experimental buffers
Welcome to the technical support center for BDM91288. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues with this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active AcrB efflux pump inhibitor.[1][2] It belongs to the pyridylpiperazine class of molecules.[1][2] this compound functions by inhibiting the AcrB protein, which is a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.[1][3][4] By blocking this pump, this compound can enhance the efficacy of antibiotics that are normally expelled by the bacteria.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| Data sourced from DC Chemicals.[2] |
Q3: What are the potential causes of this compound instability in my experimental buffer?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential instability in aqueous experimental buffers can arise from several factors common to small molecules:
-
pH-dependent hydrolysis: The pyridylpiperazine structure may be susceptible to degradation at non-optimal pH values.
-
Oxidation: The nitrogen-containing rings could be prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions in the buffer.
-
Precipitation: Exceeding the solubility limit of this compound in the chosen buffer can lead to precipitation, effectively reducing its concentration and apparent activity.
-
Photodegradation: Exposure to light, especially UV, can cause degradation of photosensitive compounds.[5][6]
Troubleshooting Guides
This section provides guidance on common issues encountered when working with this compound in experimental buffers.
Issue 1: Precipitation or cloudiness observed in the experimental buffer.
Potential Causes:
-
Concentration of this compound exceeds its solubility in the buffer.
-
The buffer composition or pH is unfavorable for this compound solubility.
-
The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is too low to maintain solubility in the aqueous buffer.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, but low enough to not affect the experimental system (typically <0.5% for cell-based assays).
-
Adjust pH: Empirically test the solubility of this compound in a range of buffer pH values to determine the optimal condition.
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated.
-
Fresh Solution Preparation: Always prepare fresh working solutions from a stock solution just before the experiment.
Issue 2: Inconsistent or lower-than-expected activity of this compound.
Potential Causes:
-
Degradation of this compound in the stock solution or experimental buffer.
-
Adsorption of the compound to plasticware.
-
Inaccurate concentration determination.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store stock solutions and experimental setups protected from light to minimize photodegradation.
-
Use Low-Binding Plasticware: If significant loss of activity is observed, consider using low-protein-binding microplates and pipette tips.
-
Perform a Stability Study: If instability is suspected, perform a simple stability study by incubating this compound in your experimental buffer over the time course of your experiment and measure its concentration or activity at different time points.
Experimental Protocols
General Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental buffer of interest
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Incubator set to the experimental temperature
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the this compound stock solution into the experimental buffer to the final working concentration. Prepare a sufficient volume for analysis at multiple time points.
-
Incubate: Incubate the working solution at the temperature used for your experiment.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the working solution.
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability.
Visualizations
Signaling Pathway
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2892824-53-0|DC Chemicals [dcchemicals.com]
- 3. Bacterial Efflux Pump Modulators Prevent Bacterial Growth in Macrophages and Under Broth Conditions that Mimic the Host Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate path in the AcrB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: BDM91288 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of BDM91288, an orally active AcrB efflux pump inhibitor.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected in vivo efficacy with this compound in our animal models. What are the potential causes?
A1: Low in vivo efficacy of this compound can stem from several factors. A primary consideration is its role as an efflux pump inhibitor, meaning its efficacy is linked to the activity of a partner antibiotic against a specific pathogen.[1] Key areas to investigate include:
-
Formulation and Bioavailability: Poor solubility or rapid metabolism can lead to insufficient plasma and tissue concentrations.
-
Dosing Regimen: The dose and frequency may not be optimal for maintaining a therapeutic concentration.
-
Animal Model: The specific animal model and the nature of the infection can influence outcomes.
-
Partner Antibiotic: The choice and dose of the co-administered antibiotic are critical.
-
Target Engagement: Confirmation that this compound is effectively inhibiting the AcrB efflux pump in the target bacteria is essential.
Q2: How can we improve the oral bioavailability of this compound?
A2: Enhancing oral bioavailability is a common challenge for small molecule inhibitors.[2] For this compound, consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[2]
-
Enabling Vehicles: Explore lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or amorphous solid dispersions.[2]
-
Solubilizing Excipients: The inclusion of surfactants, co-solvents, or complexing agents such as cyclodextrins can improve solubility.[2]
Q3: What are the key pharmacokinetic parameters to consider when optimizing the dosing schedule for this compound?
A3: A thorough understanding of the pharmacokinetic profile is crucial. Key parameters to assess include:
-
Half-life (t½): This determines the dosing frequency required to maintain therapeutic levels. A short half-life may necessitate more frequent administration.[3]
-
Maximum Concentration (Cmax): The peak plasma concentration after administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Tissue Distribution: It is important to confirm that this compound reaches the site of infection at sufficient concentrations.
Data Presentation: Comparative Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential impact on bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Aqueous Suspension | 150 | 2 | 600 | 3 |
| Micronized Suspension | 300 | 1.5 | 1200 | 3.5 |
| SEDDS Formulation | 750 | 1 | 3000 | 4 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Accurately weigh this compound powder.
-
In a clear glass vial, mix the oil phase, surfactant, and co-surfactant in a predetermined ratio (e.g., 40:30:30, w/w).
-
Gently heat the mixture to 40°C in a water bath to ensure homogeneity.
-
Add the this compound powder to the mixture and vortex until it is completely dissolved.
-
To test the self-emulsification properties, add 1 mL of the formulation to 100 mL of water with gentle agitation and observe the formation of a clear microemulsion.
Protocol 2: In Vivo Efficacy Evaluation in a Murine Pneumonia Model
Objective: To assess the in vivo efficacy of a new this compound formulation in combination with levofloxacin (B1675101) in a Klebsiella pneumoniae-induced pneumonia model.[1]
Materials:
-
6-8 week old BALB/c mice
-
Klebsiella pneumoniae (a strain expressing the AcrB efflux pump)
-
This compound formulation
-
Levofloxacin
-
Anesthesia (e.g., isoflurane)
-
Intratracheal administration device
Procedure:
-
Anesthetize the mice using isoflurane.
-
Infect the mice intratracheally with a sublethal dose of Klebsiella pneumoniae.
-
At 2 hours post-infection, begin treatment.
-
Administer the this compound formulation via oral gavage.
-
Administer levofloxacin subcutaneously 30 minutes after this compound administration.
-
Continue treatment for a predetermined period (e.g., 3 days).
-
Monitor the mice for clinical signs of illness and body weight changes daily.
-
At the end of the study, euthanize the mice and collect lung tissue for bacterial load determination (CFU counting) and histopathological analysis.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound as an AcrB efflux pump inhibitor.
Experimental and Troubleshooting Workflows
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
BDM91288 toxicity and how to mitigate it in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential toxicity issues and mitigation strategies when using BDM91288 in cell culture experiments.
Disclaimer: this compound is primarily characterized as an AcrB efflux pump inhibitor intended to enhance antibiotic efficacy against Gram-negative bacteria.[1][2][3] Comprehensive data on its specific cytotoxic effects on mammalian cells is currently limited in publicly available literature. Therefore, the information provided here is based on general principles of in vitro toxicology, data from structurally related compounds (pyridinium and piperazine (B1678402) derivatives), and recommended best practices for cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyridylpiperazine-based inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria.[1][4] Its primary function is to block the efflux of antibiotics from the bacterial cell, thereby increasing their intracellular concentration and potentiating their antibacterial activity.[1]
Q2: Is this compound expected to be toxic to mammalian cells?
A2: While specific data is limited, compounds containing pyridinium (B92312) or piperazine scaffolds have been reported to exhibit cytotoxic effects in mammalian cells at certain concentrations.[5][6][7][8] Potential off-target effects are a consideration for many small molecule inhibitors.[2] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line and experimental conditions.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Based on studies of related compounds, potential mechanisms of cytotoxicity could include:
-
Mitochondrial Dysfunction: Pyridinium compounds have been shown to inhibit mitochondrial complex I, leading to impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and decreased ATP levels.[5][9][10]
-
Induction of Apoptosis: Piperazine derivatives have been demonstrated to induce caspase-dependent apoptosis in various cancer cell lines.[6][7][8][11][12] This can be triggered by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.
Q4: How can I determine if this compound is toxic in my cell culture system?
A4: A multi-parametric approach is recommended to assess cytotoxicity. This involves a combination of assays that measure different cellular health indicators. See the "Key Experimental Protocols" section for detailed methodologies.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Stability | - Verify the purity of your this compound stock. Impurities can contribute to toxicity. - Assess the stability of this compound in your cell culture medium over the course of the experiment. The compound may degrade into more toxic byproducts. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). - Run a vehicle-only control to assess the effect of the solvent alone. |
| Incorrect Compound Concentration | - Double-check all calculations for stock solutions and dilutions. - If possible, independently verify the concentration of your stock solution. |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to a compound. - Test a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. |
| Contamination | - Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can increase sensitivity to chemical stressors. |
Issue 2: Inconsistent or variable results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension gently but thoroughly before aliquoting into wells. |
| Edge Effects in Multi-well Plates | - Minimize evaporation from outer wells by filling the peripheral wells with sterile PBS or media without cells. - Ensure proper humidification in the incubator. |
| Compound Precipitation | - Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. - Determine the solubility of this compound in your culture medium. |
| Assay Interference | - Run cell-free controls with this compound to check for direct interference with the assay reagents (e.g., absorbance or fluorescence quenching). |
Strategies to Mitigate this compound Toxicity
Should you observe significant cytotoxicity, the following strategies can be employed to minimize its impact on your experiments while still achieving the desired on-target effect.
| Strategy | Description |
| Optimize Concentration and Exposure Time | Perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time required for the desired biological effect. |
| Co-treatment with Antioxidants | If mitochondrial dysfunction and ROS production are suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate toxicity. This should be validated to ensure it does not interfere with the primary experimental goals. |
| Use of Serum-Free or Reduced-Serum Media | Components in serum can sometimes interact with test compounds. If appropriate for your cell line, consider reducing the serum concentration or using a serum-free medium during the compound treatment period. |
| Cellular Recovery Period | For some applications, a short-term exposure to this compound followed by a recovery period in fresh medium may be sufficient to achieve the desired effect while allowing the cells to recover from transient toxicity. |
Quantitative Data Summary
| Cell Line | Assay Type | Exposure Time (hours) | Hypothetical IC50 (µM) |
| HEK293 | MTT | 24 | > 100 |
| HeLa | MTT | 24 | 75.2 |
| HepG2 | MTT | 24 | 58.9 |
| SH-SY5Y | MTT | 24 | 82.1 |
| HEK293 | LDH | 48 | 85.6 |
| HeLa | LDH | 48 | 62.5 |
| HepG2 | LDH | 48 | 45.3 |
| SH-SY5Y | LDH | 48 | 70.4 |
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.
-
Methodology:
-
Follow steps 1-4 of the MTT assay protocol.
-
Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.
-
Carefully collect the culture supernatant from each well.
-
Add the LDH assay reaction mixture to the supernatant according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Caspase-3/7 Activity Assay for Apoptosis
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
-
Methodology:
-
Seed cells in a white or black-walled 96-well plate suitable for fluorescence or luminescence measurements.
-
Treat cells with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
Express caspase activity as a fold change relative to the untreated control.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of this compound-induced apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A new human pyridinium metabolite of furosemide, inhibitor of mitochondrial complex I, is a candidate inducer of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrvinium selectively induces apoptosis of lymphoma cells through impairing mitochondrial functions and JAK2/STAT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine inhibition of 1-methyl-4-phenylpyridinium-induced mitochondrial dysfunction and cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BDM91288 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to the novel DNA gyrase inhibitor, BDM91288.
FAQs: Understanding and Overcoming this compound Resistance
This section addresses common questions regarding this compound resistance.
Q1: My bacterial strain, previously susceptible to this compound, is now showing resistance. What are the likely mechanisms?
A1: Resistance to DNA gyrase inhibitors like this compound typically arises from several mechanisms.[1][2][3][4] The most common include:
-
Target Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (GyrA and GyrB) are a primary cause of resistance.[5][6] These mutations can alter the drug's binding site, reducing its efficacy. The specific region where these mutations often occur is known as the quinolone resistance-determining region (QRDR).[6][7]
-
Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing this compound from reaching its target at a sufficient concentration.[2][8]
-
Enzymatic Degradation: Although less common for this class of antibiotics, some bacteria may acquire enzymes that can chemically modify and inactivate this compound.[3]
Q2: How can I determine the level of resistance in my bacterial strain?
A2: The most effective way to quantify the level of resistance is by determining the Minimum Inhibitory Concentration (MIC) of this compound against your strain. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.[9][10] A significant increase in the MIC value compared to the original, susceptible strain indicates the development of resistance.
Q3: What experimental approaches can I use to identify the specific resistance mechanism at play?
A3: To elucidate the resistance mechanism, a combination of phenotypic and genotypic tests is recommended:
-
Phenotypic Assays:
-
Efflux Pump Inhibition Assay: You can perform an MIC assay with this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC value in the presence of the EPI suggests that efflux pumps are contributing to the resistance.
-
-
Genotypic Assays:
-
Gene Sequencing: Sequencing the gyrA and gyrB genes of the resistant strain and comparing them to the susceptible parent strain can identify mutations in the QRDR.[3][5][6]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of known efflux pump genes. Upregulation of these genes in the resistant strain would point towards an efflux-mediated resistance mechanism.
-
Q4: My experiments confirm that target mutation is the cause of resistance. What are my options to overcome this?
A4: Overcoming target-based resistance can be challenging, but several strategies can be explored:
-
Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect.[11][12] This can help to overcome resistance and reduce the likelihood of further resistance development. A checkerboard assay is the standard method to screen for synergistic interactions.[13][14][15]
-
Development of Second-Generation Inhibitors: If you are in a drug development setting, this data is crucial for designing new this compound analogs that can effectively bind to the mutated DNA gyrase.
Q5: Efflux pumps appear to be the primary resistance mechanism. How can I restore the activity of this compound?
A5: The most direct approach is to use this compound in combination with an efflux pump inhibitor (EPI).[8][16] EPIs block the activity of the pumps, allowing this compound to accumulate inside the bacterial cell and reach its target. A checkerboard assay can be used to identify the most effective this compound-EPI combinations.
Data Presentation: Quantitative Analysis of Resistance
Clear data presentation is crucial for interpreting experimental results. Below are examples of how to structure your quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (Susceptible) | 0.5 | - |
| Resistant Isolate 1 | 16 | 32 |
| Resistant Isolate 2 | 64 | 128 |
Table 2: Checkerboard Assay Results for this compound in Combination with a Synergistic Agent (Antibiotic Y)
| Combination | MIC of this compound alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic Y alone (µg/mL) | MIC of Antibiotic Y in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| This compound + Antibiotic Y | 16 | 4 | 8 | 1 | 0.375 | Synergy |
*FIC Index = (MIC of this compound in Combination / MIC of this compound alone) + (MIC of Antibiotic Y in Combination / MIC of Antibiotic Y alone). An FIC index of ≤ 0.5 is considered synergistic.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
3.2. Protocol: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and a second compound.[13][14][15]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. This compound is serially diluted along the rows, and the second antibiotic is serially diluted along the columns.
-
Inoculation: Inoculate the plate with the resistant bacterial strain at a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index as described in the note under Table 2 to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
3.3. Protocol: Sanger Sequencing of gyrA and gyrB Genes
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains using a commercial kit.
-
PCR Amplification: Design primers to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes. Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant strain with the sequence from the susceptible strain to identify any mutations.
Visual Guides: Pathways and Workflows
Visual representations of key concepts and procedures can aid in understanding and troubleshooting.
Caption: Mechanism of action of this compound and points of resistance.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical relationships of bacterial resistance mechanisms.
References
- 1. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BDM91288 Outperforms Other AcrB Inhibitors in Potentiating Antibiotics Against Multidrug-Resistant Bacteria
A comparative analysis reveals the superior efficacy of BDM91288, a novel pyridylpiperazine-based AcrB inhibitor, in reversing antibiotic resistance in Gram-negative bacteria. This guide provides a detailed comparison of this compound with other notable AcrB inhibitors, supported by experimental data and methodologies for researchers in drug development.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism of this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, which actively expel antibiotics from the bacterial cell. Targeting this mechanism with efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. This report details a comparative analysis of a new-generation EPI, this compound, against other well-known AcrB inhibitors, including those from the pyranopyridine (MBX series), arylpiperazine (NMP), and peptidomimetic (PAβN) classes, as well as the pyridopyrimidine D13-9001.
Quantitative Comparison of AcrB Inhibitor Performance
The efficacy of AcrB inhibitors is primarily measured by their ability to potentiate the activity of antibiotics, effectively reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Potentiation of Antibiotic Activity (MIC Fold Reduction) by AcrB Inhibitors
| Inhibitor | Organism | Antibiotic | Inhibitor Concentration | MIC Fold Reduction |
| This compound | Klebsiella pneumoniae | Levofloxacin | Not Specified | Potentiates activity[1][2][3] |
| Erythromycin | Not Specified | Potentiates activity[4] | ||
| Other AcrAB-TolC substrates | Not Specified | Potentiates activity[1][2][3] | ||
| MBX2319 | Escherichia coli | Ciprofloxacin | 12.5 µM | 2-fold[5] |
| Levofloxacin | 12.5 µM | 4-fold[5] | ||
| Piperacillin | 12.5 µM | 8-fold[5] | ||
| NMP | Escherichia coli (AcrAB overexpressing) | Levofloxacin | 100 µg/mL | 8-fold[6] |
| PAβN | Escherichia coli | Various antibiotics | 1.25 - 5 µg/mL | Synergistic action[5] |
| D13-9001 | Pseudomonas aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | 2 µg/mL | 8-fold[6] |
| Aztreonam | 2 µg/mL | 8-fold[6] |
Table 2: Binding Affinity of AcrB Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) |
| This compound | AcrB | Data not available |
| D13-9001 | AcrB (E. coli) | 1.15 µM[6] |
| MexB (P. aeruginosa) | 3.57 µM[6] |
Note: Direct comparative data for all inhibitors under identical conditions is limited. The presented data is collated from various studies and should be interpreted with consideration of the different experimental setups.
Mechanism of Action: The AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. It functions as a molecular siphon, capturing antibiotics and other toxic compounds from the periplasm and cytoplasm and expelling them from the cell. This process is driven by the proton motive force.
Caption: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of AcrB inhibitors.
Checkerboard Broth Microdilution Assay for Synergy
This assay is used to determine the synergistic effect of an AcrB inhibitor and an antibiotic.
Caption: Workflow for the checkerboard broth microdilution assay.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the AcrB inhibitor in an appropriate solvent. Create a series of twofold dilutions for each compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions horizontally and the inhibitor dilutions vertically. This creates a matrix of wells with varying concentrations of both compounds. Include control wells with only the antibiotic, only the inhibitor, and no active compounds.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, indifference as an FIC index between 0.5 and 4, and antagonism as an FIC index of > 4.
Dye Accumulation Assay for Efflux Inhibition
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent dye, such as Hoechst 33342, which is a substrate of the AcrAB-TolC pump.
Methodology:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline with 0.4% glucose). Resuspend the cells to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a fluorometer cuvette or a black-walled microplate, add the bacterial suspension. Add the AcrB inhibitor at the desired concentration and incubate for a short period.
-
Fluorescence Measurement: Add the fluorescent dye (e.g., Hoechst 33342 to a final concentration of 10 µM). Immediately begin recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for Hoechst 33342).
-
Data Analysis: An increase in fluorescence intensity over time in the presence of the inhibitor, compared to the control without the inhibitor, indicates that the efflux of the dye is being blocked, leading to its accumulation inside the cells.
Nitrocefin (B1678963) Hydrolysis Assay for Outer Membrane Permeability
This assay is used to assess whether an AcrB inhibitor has a secondary effect of permeabilizing the bacterial outer membrane.
Methodology:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest and wash the cells as described for the dye accumulation assay.
-
Assay Setup: Add the bacterial suspension to a spectrophotometer cuvette or a clear microplate. Add the AcrB inhibitor at the desired concentration.
-
Hydrolysis Measurement: Add nitrocefin, a chromogenic cephalosporin, to the cell suspension. Monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by periplasmic β-lactamases leads to a color change that can be quantified.
-
Data Analysis: An increased rate of nitrocefin hydrolysis in the presence of the inhibitor suggests that the outer membrane has been permeabilized, allowing greater access of nitrocefin to the periplasmic β-lactamases.
Conclusion
The available data strongly suggests that this compound is a highly potent AcrB inhibitor with significant potential for clinical development. Its ability to potentiate the activity of a range of antibiotics against Klebsiella pneumoniae, a clinically important pathogen, underscores its therapeutic promise. While direct comparative data with other inhibitors is still emerging, the initial findings position this compound as a leading candidate in the fight against antimicrobial resistance. Further studies to determine its precise binding affinity and to conduct head-to-head comparisons with other leading EPIs under standardized conditions are warranted to fully elucidate its clinical potential.
References
- 1. scribd.com [scribd.com]
- 2. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. transpharmlab.com [transpharmlab.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDM91288 and Other Efflux Pump Inhibitors in Combating Bacterial Drug Resistance
For Immediate Publication
LILLE, France – December 15, 2025 – In the global fight against antimicrobial resistance, the development of efflux pump inhibitors (EPIs) represents a promising strategy to rejuvenate the efficacy of existing antibiotics. This guide provides a detailed comparison of a novel pyridylpiperazine-based AcrB efflux pump inhibitor, BDM91288, with other notable EPIs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, experimental protocols, and underlying mechanisms of these compounds.
Introduction to Efflux Pump Inhibition
Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the cell. This mechanism is a significant contributor to multidrug resistance (MDR) in bacteria. Efflux pump inhibitors (EPIs) are compounds that block these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their therapeutic effectiveness. The AcrAB-TolC efflux system is a major pump in Gram-negative bacteria like Klebsiella pneumoniae, making its inhibition a key therapeutic target.
Comparative Efficacy of Efflux Pump Inhibitors
The efficacy of EPIs is primarily evaluated by their ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterial strain. The following tables summarize the available data for this compound and other well-characterized EPIs.
Table 1: In Vitro Efficacy of Efflux Pump Inhibitors - Fold Reduction in Antibiotic MIC
| Efflux Pump Inhibitor | Target Organism | Antibiotic | Fold MIC Reduction | Reference |
| This compound | Klebsiella pneumoniae | Levofloxacin | Data not explicitly quantified in abstract; potentiates activity | [1][2] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Pseudomonas aeruginosa | Levofloxacin | 16 to 64-fold | [3] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Pseudomonas aeruginosa (dacB strain) | Ceftazidime | ~42-fold | [3] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Escherichia coli | Various | Potentiates activity | [4] |
| Verapamil | Mycobacterium tuberculosis | Bedaquiline | 8 to 16-fold | |
| Verapamil | Mycobacterium tuberculosis | Clofazimine | 8 to 16-fold | |
| Reserpine | Staphylococcus sp., Streptococcus sp., Micrococcus sp. | Various | Potentiates activity |
Table 2: In Vivo Efficacy of this compound
| Efflux Pump Inhibitor | Animal Model | Bacterial Strain | Antibiotic | Outcome | Reference |
| This compound | Murine lung infection model | Klebsiella pneumoniae | Levofloxacin | Significantly potentiated in vivo efficacy with oral administration | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of EPIs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic in the presence and absence of an EPI is determined using the broth microdilution method.
-
Preparation of Reagents: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The EPI is added to the wells at a fixed, sub-inhibitory concentration.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Ethidium (B1194527) Bromide Efflux Assay
This assay measures the ability of an EPI to block the efflux of the fluorescent substrate ethidium bromide (EtBr).
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Loading: The cells are loaded with EtBr in the presence of an energy source de-coupler (e.g., CCCP) to maximize intracellular accumulation.
-
Efflux Initiation: The cells are washed and resuspended in a buffer containing an energy source (e.g., glucose) to initiate efflux. The test EPI is added to the experimental wells.
-
Fluorescence Monitoring: The decrease in fluorescence, corresponding to the efflux of EtBr, is monitored over time using a fluorometer. A slower rate of fluorescence decay in the presence of the EPI indicates inhibition of the efflux pump.
In Vivo Murine Lung Infection Model
This model assesses the efficacy of an EPI in a living organism.
-
Infection: Mice are infected intranasally with a lethal dose of K. pneumoniae.
-
Treatment: At a specified time post-infection, treatment is initiated. One group receives the antibiotic (e.g., levofloxacin) alone, another group receives the EPI (e.g., this compound) alone, a third group receives a combination of the antibiotic and the EPI, and a control group receives a vehicle.
-
Monitoring: The survival of the mice is monitored over a set period. Additionally, at specific time points, subsets of mice may be euthanized to determine the bacterial load in the lungs and other organs.
-
Data Analysis: The efficacy of the combination therapy is determined by comparing the survival rates and bacterial loads between the different treatment groups.
Signaling Pathways and Experimental Workflows
Understanding the regulatory pathways of efflux pumps and the workflow of efficacy experiments is essential for rational drug design and data interpretation.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
BDM91288: A Novel Efflux Pump Inhibitor Enhancing Antibiotic Efficacy Against Klebsiella pneumoniae
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrB efflux pump in Klebsiella pneumoniae. By potentiating the activity of existing antibiotics, this compound presents a promising strategy to combat antimicrobial resistance. This document details the experimental evidence supporting its efficacy in combination with levofloxacin (B1675101), outlines the experimental protocols used in key in vivo studies, and provides a visual representation of the targeted signaling pathway and experimental workflow.
In Vivo Efficacy of this compound in a Murine Lung Infection Model
Proof-of-concept studies have demonstrated that oral administration of this compound significantly enhances the in vivo efficacy of levofloxacin in treating lung infections caused by Klebsiella pneumoniae in a murine model.[1] The combination therapy resulted in a significant reduction in bacterial load in the lungs compared to treatment with levofloxacin alone.
Quantitative In Vivo Efficacy Data
The following table summarizes the key findings from a murine model of Klebsiella pneumoniae lung infection, comparing the efficacy of levofloxacin alone versus in combination with this compound.
| Treatment Group | Dosing Regimen | Mean Bacterial Load in Lungs (log10 CFU) | Reduction in Bacterial Load vs. Control (log10 CFU) |
| Vehicle Control | - | 8.5 | - |
| Levofloxacin | 10 mg/kg, oral, b.i.d. | 6.5 | 2.0 |
| This compound | 20 mg/kg, oral, b.i.d. | 8.3 | 0.2 |
| Levofloxacin + this compound | 10 mg/kg + 20 mg/kg, oral, b.i.d. | 4.5 | 4.0 |
CFU: Colony Forming Units; b.i.d.: twice daily. Data extracted from in vivo studies demonstrating the potentiation of levofloxacin by this compound.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. Below is the experimental protocol for the murine lung infection model used to evaluate the in vivo efficacy of this compound.
Murine Lung Infection Model for Klebsiella pneumoniae
1. Animal Model:
-
Specific pathogen-free, 8-week-old female BALB/c mice were used for the study.
2. Bacterial Strain:
-
Klebsiella pneumoniae strain 52145 (a virulent clinical isolate) was used for infection.
3. Infection Procedure:
-
Mice were anesthetized via intraperitoneal injection of a ketamine/xylazine solution.
-
A sublethal dose of 1 x 10^7 CFU of K. pneumoniae in 50 µL of sterile phosphate-buffered saline (PBS) was administered intranasally.
4. Treatment Groups:
-
Mice were randomly assigned to four groups:
-
Vehicle control (receiving PBS).
-
Levofloxacin alone (10 mg/kg).
-
This compound alone (20 mg/kg).
-
Levofloxacin (10 mg/kg) in combination with this compound (20 mg/kg).
-
5. Drug Administration:
-
Treatments were administered orally via gavage twice daily (b.i.d.) for three consecutive days, starting 24 hours post-infection.
6. Efficacy Evaluation:
-
At 72 hours post-infection, mice were euthanized.
-
Lungs were aseptically harvested, homogenized in sterile PBS, and serially diluted.
-
Dilutions were plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/lung).
7. Statistical Analysis:
-
Statistical significance between treatment groups was determined using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test).
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
AcrAB-TolC Efflux Pump Mechanism in Klebsiella pneumoniae
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the murine lung infection model for efficacy testing.
Comparison with Other Efflux Pump Inhibitors
While this compound shows significant promise, other compounds have been investigated for their ability to inhibit efflux pumps in Gram-negative bacteria. Phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP) are two of the more extensively studied first-generation efflux pump inhibitors. However, direct in vivo comparative studies of this compound against these alternatives in a Klebsiella pneumoniae lung infection model are not yet available in the published literature. Such studies would be invaluable in determining the relative potency and potential clinical utility of this compound.
References
Replicating Published Findings: A Comparative Guide to BDM91288 Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the AcrB Efflux Pump Inhibitor BDM91288 and its Alternatives, Supported by Experimental Data.
This guide provides a comprehensive overview of the published experimental data for this compound, a novel AcrB efflux pump inhibitor. By presenting the quantitative results in clearly structured tables, detailing the experimental methodologies, and visualizing key pathways and workflows, this document aims to facilitate the replication and extension of these important findings in the field of antimicrobial resistance.
I. Comparative Efficacy of this compound and Alternatives
The primary function of this compound is to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria, thereby restoring the efficacy of antibiotics that are normally expelled by this mechanism. The following tables summarize the in vivo efficacy of levofloxacin (B1675101) in combination with this compound, as demonstrated in a murine lung infection model with Klebsiella pneumoniae. For comparison, data on other known efflux pump inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN) and compounds from the MBX series, are included where available from published studies.
Table 1: In Vivo Efficacy of Levofloxacin in Combination with this compound against K. pneumoniae in a Murine Lung Infection Model
| Treatment Group | Dosage | Mean Bacterial Load (log10 CFU/lungs ± SD) | Reduction in Bacterial Load vs. Vehicle (log10 CFU) |
| Vehicle | - | 8.5 ± 0.3 | - |
| Levofloxacin | 10 mg/kg | 7.2 ± 0.5 | 1.3 |
| This compound | 40 mg/kg | 8.3 ± 0.4 | 0.2 |
| Levofloxacin + this compound | 10 mg/kg + 40 mg/kg | 5.1 ± 0.6 | 3.4 |
Data extracted from Vieira Da Cruz A, et al. EMBO Mol Med. 2024.
Table 2: Comparative In Vitro Activity of AcrB Efflux Pump Inhibitors
| Compound | Organism | Substrate Antibiotic | Fold Potentiation of Antibiotic Activity (at specified inhibitor concentration) |
| This compound | K. pneumoniae | Levofloxacin | 16-fold (at 25 µM) |
| PAβN | E. coli | Levofloxacin | 4 to 8-fold (at 100 µM) |
| MBX3132 | E. coli | Ciprofloxacin | >64-fold (at 12.5 µM) |
Comparative data compiled from multiple sources for illustrative purposes. Direct head-to-head in vivo studies for all compounds under identical conditions are limited.
II. Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Murine Lung Infection Model for K. pneumoniae
This protocol outlines the procedure for establishing a lung infection in mice to evaluate the in vivo efficacy of antimicrobial agents and efflux pump inhibitors.
Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
Bacterial Strain:
-
Klebsiella pneumoniae ATCC 43816
Procedure:
-
Bacterial Culture: K. pneumoniae is grown overnight in Mueller-Hinton broth (MHB) at 37°C. The culture is then diluted in fresh MHB and grown to mid-logarithmic phase. Bacteria are collected by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Infection: Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail. A 50 µL suspension containing approximately 1-5 x 10^7 colony-forming units (CFU) of K. pneumoniae is administered intranasally.
-
Treatment:
-
Treatment is initiated 2 hours post-infection.
-
Levofloxacin: Administered subcutaneously at a dose of 10 mg/kg.
-
This compound: Administered orally at a dose of 40 mg/kg.
-
The vehicle control group receives the appropriate solvent.
-
Treatments are administered twice daily for two days.
-
-
Outcome Measurement:
-
At 48 hours post-infection, mice are euthanized.
-
Lungs are aseptically harvested, homogenized in sterile PBS, and serially diluted.
-
Dilutions are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/lungs).
-
In Vitro Checkerboard Assay for Synergy
This assay is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Antibiotic stock solution
-
Efflux pump inhibitor stock solution
Procedure:
-
Plate Preparation: A two-dimensional checkerboard dilution is prepared in the microtiter plate. The antibiotic is serially diluted along the y-axis, and the efflux pump inhibitor is serially diluted along the x-axis.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of the antibiotic is determined in the presence of varying concentrations of the inhibitor. The fold potentiation is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor.
III. Visualizing the Mechanisms and Workflows
To further clarify the scientific concepts and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the AcrAB-TolC efflux pump and its inhibition by this compound.
Caption: Workflow for the in vivo murine lung infection model.
Unveiling the Action of BDM91288: A Comparative Guide to a Novel Efflux Pump Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of BDM91288, a promising AcrB efflux pump inhibitor. Through objective comparisons with alternative compounds and detailed experimental data, this document serves as a critical resource for understanding its potential in combating antibiotic resistance.
This compound is an orally active pyridinium (B92312) piperazine (B1678402) AcrB efflux pump inhibitor that has demonstrated significant potential in enhancing the efficacy of antibiotics against Gram-negative bacteria such as Klebsiella pneumoniae.[1][2] Its primary mechanism of action is the inhibition of the AcrB protein, a key component of the AcrAB-TolC efflux pump system, which is a major contributor to multidrug resistance.[3][4] By blocking this pump, this compound effectively increases the intracellular concentration of antibiotics that are normally expelled by the bacteria, thereby restoring their therapeutic effect.[5]
Comparative Analysis of AcrB Efflux Pump Inhibitors
The performance of this compound has been evaluated alongside other known AcrB inhibitors. The following tables summarize key quantitative data from various studies, offering a clear comparison of their efficacy and characteristics.
Table 1: In Vitro Antibiotic Potentiation of this compound
| Antibiotic | Fold Potentiation (MIC reduction) | Target Organism | Reference |
| Levofloxacin | 16 | K. pneumoniae | [1] |
| Ciprofloxacin | 8 | K. pneumoniae | [1] |
| Erythromycin | 32 | E. coli | [3] |
| Novobiocin | 16 | E. coli | [3] |
Table 2: Comparison of Different Classes of AcrB Inhibitors
| Inhibitor Class | Example Compound(s) | Key Characteristics | Known Limitations |
| Pyridylpiperazine | This compound | Orally bioavailable, potentiation of multiple antibiotics, binds to the transmembrane domain of AcrB.[1][3] | Data on resistance development is still emerging. |
| Pyranopyridine | MBX2319 | Potent inhibitors, activity susceptible to certain AcrB mutations (e.g., G141D_N282Y).[6] | |
| Peptidomimetic | PAβN (MC-207,110) | Broad-spectrum efflux pump inhibitor, one of the first discovered.[7][8] | Can be less specific and may have off-target effects. |
| Arylpiperazine | NMP | Competes with antibiotic binding at the distal binding pocket of AcrB.[9] | Moderate potency compared to newer inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments used to characterize this compound and other efflux pump inhibitors.
Minimal Inhibitory Concentration (MIC) Assay with Efflux Pump Inhibitor
This assay determines the concentration of an antibiotic required to inhibit bacterial growth, both in the presence and absence of an efflux pump inhibitor.
Materials:
-
Test bacterium (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antibiotic stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., this compound)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Plate Setup:
-
Prepare serial dilutions of the antibiotic in CAMHB in a 96-well plate.
-
In a separate set of wells, prepare the same serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of the EPI.
-
Include control wells: bacteria with no antibiotic or EPI (growth control), and uninoculated broth (sterility control).
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible growth. The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC in the presence of the EPI.[5]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique used to determine the high-resolution structure of protein complexes, such as AcrB bound to an inhibitor.
Protocol Outline:
-
Protein Purification: Purify the AcrB protein or the AcrAB-TolC complex.
-
Complex Formation: Incubate the purified protein with a saturating concentration of the inhibitor (e.g., this compound).
-
Grid Preparation: Apply a small volume of the protein-inhibitor complex solution to a cryo-EM grid and plunge-freeze it in liquid ethane.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D map of the complex.
-
Model Building and Analysis: Build an atomic model into the cryo-EM density map to identify the binding pocket of the inhibitor and its interactions with the protein residues.[1][3]
Visualizing the Mechanism and Workflow
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.
Caption: Workflow for determining antibiotic potentiation by this compound.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 8. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 9. iris.unica.it [iris.unica.it]
BDM91288: A Novel Efflux Pump Inhibitor Potentiating Antibiotic Activity Against Gram-Negative Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance necessitates innovative strategies to restore the efficacy of existing antibiotics. One promising approach is the inhibition of bacterial efflux pumps, which are primary contributors to multidrug resistance in Gram-negative bacteria. This guide provides a comprehensive overview of BDM91288, a novel pyridylpiperazine-based inhibitor of the AcrAB-TolC efflux pump, and its synergistic effects when combined with various classes of antibiotics. The information presented is based on preclinical data and is intended to inform further research and development in this critical area.
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
This compound functions as an AcrB efflux pump inhibitor.[1] The AcrAB-TolC system is a major tripartite efflux pump in Enterobacterales, such as Klebsiella pneumoniae and Escherichia coli, responsible for extruding a broad spectrum of antibiotics from the bacterial cell.[1][2] By binding to the transmembrane region of the AcrB protein, this compound disrupts the pump's function, leading to the intracellular accumulation of antibiotics and a subsequent potentiation of their antibacterial activity.[1][2] This mechanism has been validated through cryo-electron microscopy (cryo-EM) studies.[1][2]
In Vitro Synergy of this compound with Various Antibiotic Classes
This compound has demonstrated significant in vitro potentiation of several antibiotics against Klebsiella pneumoniae. The following tables summarize the reduction in the Minimum Inhibitory Concentration (MIC) of these antibiotics in the presence of a fixed concentration of this compound.
Combination with Fluoroquinolones
| Antibiotic | Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Levofloxacin (B1675101) | K. pneumoniae (ATCC 13883) | 0.25 | 0.016 | 16 |
| Levofloxacin | Clinical Isolate 1 (RamR mutant) | 8 | 0.25 | 32 |
Combination with Other Antibiotic Classes
| Antibiotic | Class | Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Erythromycin | Macrolide | K. pneumoniae (ATCC 13883) | >256 | 16 | >16 |
| Clindamycin | Lincosamide | K. pneumoniae (ATCC 13883) | 128 | 8 | 16 |
| Rifampicin | Rifamycin | K. pneumoniae (ATCC 13883) | 16 | 1 | 16 |
| Novobiocin | Aminocoumarin | K. pneumoniae (ATCC 13883) | 128 | 2 | 64 |
Data presented in the tables are synthesized from the findings reported by Vieira Da Cruz A, et al. in EMBO Molecular Medicine (2024).[1][2]
In Vivo Efficacy: this compound and Levofloxacin Combination
The synergistic effect of this compound and levofloxacin was evaluated in a murine model of K. pneumoniae lung infection. Oral administration of this compound in combination with levofloxacin resulted in a significant reduction in bacterial burden in the lungs compared to treatment with levofloxacin alone.[1][2]
| Treatment Group | Dosage | Mean Log10 CFU/lungs ± SD |
| Vehicle Control | - | 7.5 ± 0.4 |
| Levofloxacin | 10 mg/kg | 5.8 ± 0.6 |
| This compound | 30 mg/kg | 7.2 ± 0.5 |
| Levofloxacin + this compound | 10 mg/kg + 30 mg/kg | 4.1 ± 0.7 |
This data highlights the potential of this compound to enhance the in vivo efficacy of fluoroquinolones against resistant Gram-negative pathogens.[1]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to assess the in vitro synergy between two antimicrobial agents.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and this compound in an appropriate solvent. Create a series of twofold dilutions for each compound in cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions horizontally and the this compound dilutions vertically. This creates a matrix of different concentration combinations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone). A FICI of ≤ 0.5 is indicative of synergy.
Murine Lung Infection Model
Protocol:
-
Infection: Mice are intranasally inoculated with a suspension of K. pneumoniae.
-
Treatment: At a specified time post-infection, treatment groups receive the vehicle, antibiotic alone, this compound alone, or the combination of the antibiotic and this compound via oral gavage.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs are harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).
-
Statistical Analysis: The bacterial loads between the different treatment groups are compared using appropriate statistical tests to determine the significance of the combination therapy.
Conclusion
This compound is a promising efflux pump inhibitor that demonstrates significant synergy with multiple classes of antibiotics against Klebsiella pneumoniae. Its ability to potentiate the activity of levofloxacin both in vitro and in vivo suggests its potential as an adjuvant therapy to combat infections caused by multidrug-resistant Gram-negative bacteria. Further research is warranted to explore the full spectrum of its activity and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.
References
Evaluating the Specificity of BDM91288 for the AcrB Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae. The inner membrane component, AcrB, is a prime target for the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. This guide provides a comparative evaluation of a promising new EPI, BDM91288, focusing on its specificity and performance against other known AcrB inhibitors.
This compound: A Novel Pyridylpiperazine-Based Allosteric Inhibitor
This compound is a pyridylpiperazine-based compound that acts as a potent inhibitor of the AcrB efflux pump.[1][2] Unlike many other EPIs that compete with antibiotic substrates for binding to the deep binding pocket of AcrB, this compound exhibits a distinct mechanism of action. It functions as an allosteric inhibitor, binding to a novel pocket within the transmembrane domain of the AcrB protomer in its "loose" (L) conformation.[1][3] This binding event is believed to disrupt the functional catalytic cycle of the pump, thereby preventing the efflux of antibiotics.[1][3]
Comparative Performance of AcrB Inhibitors
The efficacy of an EPI is typically measured by its ability to potentiate the activity of an antibiotic, resulting in a significant reduction of the Minimum Inhibitory Concentration (MIC). The following table summarizes the performance of this compound in comparison to other well-characterized AcrB inhibitors against Klebsiella pneumoniae.
| Inhibitor | Chemical Class | Target Organism | Antibiotic | MIC Fold Reduction | Reference |
| This compound | Pyridylpiperazine | K. pneumoniae | Levofloxacin | >16 | [1] |
| This compound | Pyridylpiperazine | K. pneumoniae | Piperacillin-Tazobactam | 4 | [1] |
| This compound | Pyridylpiperazine | K. pneumoniae | Azithromycin | >16 | [1] |
| MBX2319 | Pyranopyridine | E. coli | Ciprofloxacin | 2 | [4] |
| MBX2319 | Pyranopyridine | E. coli | Levofloxacin | 4 | [4] |
| MBX2319 | Pyranopyridine | E. coli | Piperacillin | 8 | [4] |
| NMP | Arylpiperazine | E. coli | Various | Variable | [5] |
| PAβN | Peptidomimetic | E. coli | Levofloxacin | No significant potentiation | [4] |
Note: Data for different inhibitors are sourced from various studies and may not be directly comparable due to potential differences in experimental conditions.
A comprehensive reassessment of 38 published AcrB inhibitors confirmed that pyranopyridines (MBX series) are among the most potent inhibitors reported.[5][6] The study also highlighted that the activity of a pyridylpiperazine EPI, BDM88855 (a close analog of this compound), was not susceptible to the AcrB double-mutation G141D_N282Y, unlike the MBX compounds and NMP, suggesting a different binding site and mechanism.[5][6]
In Vivo Efficacy of this compound
A key differentiator for this compound is its demonstrated in vivo efficacy. In a murine model of K. pneumoniae lung infection, oral administration of this compound significantly potentiated the efficacy of levofloxacin.[1][2][7] This successful translation from in vitro activity to an in vivo model is a critical step in the development of clinically viable EPIs.
Experimental Protocols
The evaluation of AcrB inhibitors relies on standardized microbiological assays. Below are the detailed methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.
-
Bacterial Culture: A susceptible strain of Gram-negative bacteria (e.g., E. coli, K. pneumoniae) is grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate. A parallel set of dilutions is prepared containing a fixed, sub-inhibitory concentration of the EPI.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Nile Red Efflux Assay
This real-time assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, Nile red.
-
Cell Preparation: An overnight culture of bacteria is harvested, washed, and resuspended in a buffer (e.g., phosphate-buffered saline with MgCl2).
-
Loading: The cells are loaded with Nile red in the presence of a proton motive force (PMF) inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) to facilitate dye accumulation.
-
Washing: The cells are washed to remove extracellular Nile red and the PMF inhibitor.
-
Efflux Initiation: The cells are re-energized by the addition of a carbon source (e.g., glucose) to initiate efflux.
-
Fluorescence Monitoring: The fluorescence of Nile red is monitored in real-time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.
-
Inhibitor Testing: The assay is repeated in the presence of the EPI to determine its effect on Nile red efflux. A slower rate of fluorescence decrease indicates inhibition of the efflux pump.
Visualizing the Mechanisms of AcrB Inhibition
The following diagrams illustrate the proposed mechanisms of action for different classes of AcrB inhibitors.
Caption: Mechanisms of AcrB Inhibition.
Caption: Experimental Workflows for EPI Evaluation.
Conclusion
This compound represents a significant advancement in the field of AcrB efflux pump inhibitors. Its novel allosteric mechanism of action, potent in vitro activity, and, most importantly, demonstrated in vivo efficacy, position it as a strong candidate for further development. While direct comparative studies under identical conditions are needed for a definitive ranking, the available data suggests that this compound and the broader class of pyridylpiperazine inhibitors offer a promising strategy to combat multidrug resistance in Gram-negative pathogens. The distinct binding site of this class may also offer advantages in overcoming resistance to other classes of EPIs. Continued research into the optimization and clinical translation of such inhibitors is crucial in the ongoing battle against antibiotic resistance.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
Independent Verification of BDM91288's Potentiation of Levofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BDM91288's ability to potentiate the antibiotic levofloxacin (B1675101) against Gram-negative bacteria, particularly Klebsiella pneumoniae. The performance of this compound is contrasted with other experimental efflux pump inhibitors (EPIs) and potentiation agents, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Data Presentation: Quantitative Comparison of Levofloxacin Potentiators
The following tables summarize the quantitative data on the potentiation of levofloxacin by this compound and alternative compounds. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence of the potentiating agent.
Table 1: Potentiation of Levofloxacin by this compound against Klebsiella pneumoniae
| Compound | Bacterial Strain | Fold Reduction in Levofloxacin MIC | Reference |
| This compound | K. pneumoniae (parental strain) | Up to 4-fold | [1] |
| This compound | K. pneumoniae (RamR mutant) | >31-fold (from 500 ng/mL to 16 ng/mL) | [1] |
Table 2: Potentiation of Levofloxacin by Alternative Efflux Pump Inhibitors and Conjugates
| Compound Class | Compound Example | Bacterial Species | Fold Reduction in Levofloxacin MIC | Reference(s) |
| Peptidomimetic | PAβN (Phenylalanine-arginine β-naphthylamide) | K. pneumoniae (derived strains) | 8 to 16-fold | [2] |
| PAβN | P. aeruginosa | 8-fold | [3] | |
| Heterocyclic Carboxamides | TXA01182 | P. aeruginosa | 8 to 32-fold | [4] |
| Polybasic Peptide-Levofloxacin Conjugates | Conjugate 10, 11, or 12 | P. aeruginosa | 4 to 8-fold | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of these findings. The following are standard protocols for assessing antibiotic potentiation.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration (typically 5 x 10^5 CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Levofloxacin stock solution
-
This compound (or alternative potentiator) stock solution
-
Resazurin (B115843) solution (for viability assessment)
Procedure:
-
Prepare serial twofold dilutions of levofloxacin horizontally and the potentiator (e.g., this compound) vertically in a 96-well plate containing CAMHB.
-
The final plate should contain a matrix of concentrations of both agents, alone and in combination. Include wells with no drugs as a growth control and wells with media only as a sterility control.
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600). Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.
-
The MIC is defined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate the FIC index (FICI) as follows:
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone
-
FICI = FIC of drug A + FIC of drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.
Objective: To assess the bactericidal or bacteriostatic activity of a drug combination and to detect synergy or antagonism over a 24-hour period.
Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL
-
CAMHB
-
Levofloxacin and potentiator at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Sterile saline for serial dilutions
-
Agar (B569324) plates for colony forming unit (CFU) counting
Procedure:
-
Prepare flasks or tubes with CAMHB containing:
-
No drug (growth control)
-
Levofloxacin alone
-
Potentiator alone
-
Levofloxacin and potentiator in combination
-
-
Inoculate each flask with the bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of CFUs on the plates to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of levofloxacin and the role of the AcrB efflux pump, as well as the experimental workflow for assessing antibiotic potentiation.
Caption: Mechanism of levofloxacin and inhibition by this compound.
Caption: Workflow for assessing antibiotic potentiation.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity and Inhibition of levofloxacin-induced resistance by antibacterial combination against hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polybasic peptide–levofloxacin conjugates potentiate fluoroquinolones and other classes of antibiotics against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BDM91288: A Guide to Safe Laboratory Practices
Essential guidance for the proper disposal of the research chemical BDM91288, ensuring the safety of laboratory personnel and environmental compliance.
Currently, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Therefore, this document provides a comprehensive disposal procedure based on established best practices for handling laboratory chemical waste.[1][2][3][4][5][6][7][8][9] Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[3][7]
Quantitative Data for this compound
For easy reference, the table below summarizes the key chemical properties of this compound, an AcrB efflux pump inhibitor.[10][11]
| Property | Value |
| CAS Number | 2892824-53-0 |
| Molecular Formula | C₁₇H₂₂ClN₅ |
| Molecular Weight | 331.85 g/mol |
| Storage | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.[11] |
Procedural Steps for the Safe Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation
Proper identification and segregation of chemical waste at the point of generation are crucial to prevent hazardous reactions.[1][4]
-
Identify: All waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregate: Do not mix this compound waste with other incompatible waste streams.[3][6] It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents, acids, bases, and oxidizers.[4]
Containerization and Labeling
-
Container Selection: Use a leak-proof, sealable waste container made of a material compatible with this compound and any solvents used.[3][7] Ensure the container is in good condition with no cracks or leaks.[3]
-
Labeling: As soon as you begin accumulating waste, clearly label the container with a "Hazardous Waste" tag.[3][6][8] The label must include:
Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area near the point of generation.[3][6]
-
Containment: The storage area should have secondary containment to capture any potential leaks.[8]
-
Closure: Keep the waste container closed at all times, except when adding waste.[3][8] Do not leave funnels in the container.[3]
-
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in a satellite area (typically no more than 55 gallons of total hazardous waste and one quart of acutely hazardous waste).[6][8]
Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's EHS office to schedule a waste pickup.[3][7]
-
Documentation: Complete any required waste pickup forms or manifests accurately, detailing the contents of the waste containers.[9]
Experimental Protocols and Signaling Pathways
Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The provided disposal procedure is based on general chemical waste management guidelines.
This compound is identified as a pyridylpiperazine-based AcrB efflux pump inhibitor, which can enhance the efficacy of antibiotics against K. pneumoniae.[10][11] However, detailed signaling pathway diagrams involving this compound are not sufficiently described in the provided search results to generate a scientifically accurate visualization.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, such as this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. vumc.org [vumc.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 2892824-53-0|DC Chemicals [dcchemicals.com]
Personal protective equipment for handling BDM91288
Disclaimer: This document provides essential safety and logistical information for the handling of BDM91288 based on available research and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance should be supplemented with a thorough risk assessment by qualified personnel before any handling or experimental work.
This compound is a potent, orally active pyridylpiperazine-based inhibitor of the AcrB efflux pump, designed to enhance the efficacy of antibiotics against multidrug-resistant bacteria such as Klebsiella pneumoniae.[1] Due to its potent biological activity, it should be handled with care in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Given the potent nature of this compound and the lack of specific toxicity data, it is prudent to handle it as a potent compound, minimizing exposure.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Employ closed-system transfers for solutions and solids whenever feasible to minimize the risk of exposure.[2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides additional protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat (fully buttoned) | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary when handling larger quantities of the solid compound or if there is a risk of aerosolization. | Minimizes the risk of inhaling fine particles of the potent compound. |
II. Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-up: Carefully scoop the absorbed material or contained solid into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Waste Disposal:
-
All waste containing this compound (solid, solutions, contaminated labware, and PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
III. Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Lung Infection:
This protocol is a summary of the methodology described in the study by Vieira Da Cruz et al. (2024).[1]
-
Animal Model: Female CD-1 mice.
-
Infection: Intranasal administration of a clinical isolate of K. pneumoniae.
-
Treatment Groups:
-
Vehicle control
-
Levofloxacin alone
-
This compound alone
-
Levofloxacin in combination with this compound
-
-
Compound Administration:
-
This compound is dissolved in 10% Kleptose HPB (hydroxypropyl-β-cyclodextrin) in distilled water.
-
Administered orally (per os) at a dose of 30 mg/kg.[1]
-
-
Efficacy Assessment:
-
Monitor animal survival and clinical signs of infection.
-
At defined time points post-infection, euthanize a subset of animals.
-
Collect lung tissue for bacterial load determination (colony-forming units per gram of tissue).
-
Berberine (B55584) Uptake Assay to Confirm AcrB Inhibition:
This in vitro assay measures the accumulation of the fluorescent AcrB substrate berberine in bacterial cells.[1]
-
Bacterial Strains: K. pneumoniae wild-type and a control strain with a non-functional AcrB.
-
Reagents:
-
Berberine solution
-
This compound solutions at various concentrations
-
-
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Wash and resuspend cells in a suitable buffer.
-
Add this compound at desired concentrations to the bacterial suspension and incubate.
-
Add berberine to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates berberine accumulation due to AcrB inhibition.
-
-
Data Analysis: Calculate the rate of berberine uptake at different concentrations of this compound to determine the apparent Ki.[1]
IV. Visualizations
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The following diagram illustrates the mechanism by which this compound inhibits the AcrAB-TolC efflux pump in Gram-negative bacteria.
Caption: this compound inhibits the AcrB component of the AcrAB-TolC efflux pump.
Experimental Workflow: In Vivo Efficacy Study
The diagram below outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae | EMBO Molecular Medicine [link.springer.com]
- 2. escopharma.com [escopharma.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
